1-(4-Piperazin-1-ylphenyl)ethanol
Description
Propriétés
Formule moléculaire |
C12H18N2O |
|---|---|
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
1-(4-piperazin-1-ylphenyl)ethanol |
InChI |
InChI=1S/C12H18N2O/c1-10(15)11-2-4-12(5-3-11)14-8-6-13-7-9-14/h2-5,10,13,15H,6-9H2,1H3 |
Clé InChI |
GOBJRBJMDFZYKN-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)N2CCNCC2)O |
Origine du produit |
United States |
Chemical structure and physical properties of 1-(4-Piperazin-1-ylphenyl)ethanol
Technical Whitepaper: Chemical Structure, Physical Properties, and Analytical Workflows of 1-(4-Piperazin-1-ylphenyl)ethanol
Executive Summary
As a Senior Application Scientist in early-stage drug discovery, selecting the right chemical building blocks is paramount to downstream success. 1-(4-Piperazin-1-ylphenyl)ethanol (CAS: 868244-40-0) is a highly versatile, bifunctional intermediate[1]. Featuring both a chiral secondary alcohol and a basic piperazine ring, it provides orthogonal handles for synthetic elaboration. This whitepaper deconstructs the physicochemical properties of this molecule, explains the causality behind its structural behavior, and provides self-validating protocols for its synthesis and analytical characterization.
Structural Logic & Chemical Identity
The molecular architecture of 1-(4-Piperazin-1-ylphenyl)ethanol (SMILES: CC(O)c1ccc(N2CCNCC2)cc1) is defined by a central phenyl ring substituted at the 1- and 4-positions.
-
The 1-Position (Secondary Alcohol): Derived from a 1-phenylethanol moiety, this functional group introduces a chiral center and acts as both a hydrogen-bond donor and acceptor[2].
-
The 4-Position (Piperazine Ring): A saturated, six-membered nitrogen heterocycle. Unsubstituted piperazine is a strong base[3]. However, in this molecule, the piperazine is attached directly to the aromatic system, fundamentally altering its electronic distribution.
The spatial separation of the polar alcohol and the basic amine makes this molecule an ideal pharmacophore scaffold, frequently utilized in the design of PROTAC linkers and kinase inhibitors where precise vectorization is required.
Physicochemical Properties & Causality
Understanding the physical properties of a building block is critical for predicting its behavior in biological assays and chromatographic systems. The table below summarizes the core quantitative data.
| Property | Value | Causality / Significance |
| CAS Number | 868244-40-0 | Unique chemical identifier for procurement and literature tracking[1]. |
| Molecular Formula | C12H18N2O | Dictates the exact mass (206.14) for high-resolution MS validation. |
| Molecular Weight | 206.28 g/mol | Optimal low-MW building block, adhering strictly to Lipinski's Rule of 5. |
| pKa (Piperazine N4) | ~8.5 - 9.0 | Remains highly basic, ensuring solubility in acidic aqueous media[4]. |
| pKa (Aniline-like N1) | ~3.5 - 4.5 | Basicity is attenuated due to lone-pair delocalization into the phenyl ring[4]. |
| LogP (Estimated) | 1.2 - 1.6 | Balances aqueous solubility with sufficient lipophilicity for membrane permeability, mirroring the LogP of the parent 1-phenylethanol (1.4)[2][5]. |
The Causality of pKa Shifts: Unsubstituted piperazine possesses two basic nitrogens with pKa values of 9.73 and 5.35[3]. However, in 1-(4-Piperazin-1-ylphenyl)ethanol, the N1 atom is directly conjugated to the phenyl ring. The lone pair of electrons on this nitrogen delocalizes into the aromatic π -system, drastically reducing its availability to accept a proton. Consequently, the pKa of N1 drops to approximately 4.0[4]. Conversely, the distal N4 atom is insulated from this resonance effect by the aliphatic carbon framework of the piperazine ring, retaining a high pKa (~9.0) and ensuring the molecule remains protonated at physiological pH.
Synthetic Methodology: A Self-Validating Protocol
To synthesize this compound with high fidelity, a two-step sequence is employed: a Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective ketone reduction. This protocol is designed as a self-validating system; the visual and analytical changes at each step confirm the reaction's success.
Step 1: SNAr Amination
-
Charge the Reactor: Dissolve 1.0 equivalent of 4-fluoroacetophenone and 3.0 equivalents of piperazine in anhydrous N,N-Dimethylformamide (DMF).
-
Causality: An excess of piperazine is critical. It acts both as the nucleophile and as a competitive inhibitor against bis-alkylation (where one piperazine reacts with two molecules of the electrophile).
-
-
Base Addition: Add 2.0 equivalents of anhydrous Potassium Carbonate ( K2CO3 ).
-
Causality: The base neutralizes the hydrofluoric acid byproduct, driving the equilibrium forward.
-
-
Heating & In-Process Control: Heat to 100°C for 12 hours. Validate completion via TLC (Thin Layer Chromatography). The strong electron-withdrawing nature of the acetyl group activates the para-fluorine, facilitating the substitution.
Step 2: Chemoselective Ketone Reduction
-
Solvent Exchange: Isolate the intermediate (1-(4-piperazin-1-ylphenyl)ethanone) and redissolve in Methanol at 0°C.
-
Reduction: Slowly add 1.2 equivalents of Sodium Borohydride ( NaBH4 ).
-
Causality: NaBH4 is selected over stronger hydrides (e.g., LiAlH4 ) due to its precise chemoselectivity. It reduces the ketone to the secondary alcohol without risking the cleavage of the newly formed C-N aryl bond. Methanol serves as a proton donor, accelerating the breakdown of the intermediate alkoxyborate complex.
-
-
Quench and Extract: Quench with water, extract with ethyl acetate, and evaporate to yield the final product.
Synthetic workflow for 1-(4-Piperazin-1-ylphenyl)ethanol via SNAr and reduction.
Analytical Characterization Workflow
A robust analytical workflow ensures that the synthesized batch is structurally accurate and free of impurities. We utilize an orthogonal approach combining LC-MS and NMR.
Step-by-Step LC-MS Validation Protocol
-
Sample Preparation: Dissolve 1 mg of the product in 1 mL of LC-MS grade Methanol.
-
Chromatography Setup: Utilize a C18 reverse-phase column. Set the mobile phase to a gradient of Water and Acetonitrile, both containing 0.1% Formic Acid.
-
Causality: The 0.1% formic acid acts as a proton source, ensuring the secondary amine of the piperazine ring is fully ionized. This suppresses secondary silanol interactions on the C18 stationary phase (preventing peak tailing) while simultaneously maximizing ionization efficiency in the positive electrospray (ESI+) source.
-
-
Mass Detection: Scan in ESI+ mode.
-
Self-Validation Check: The exact mass of the neutral molecule is 206.14 Da. The system must detect a dominant [M+H]+ peak at m/z 207.15 .
-
-
NMR Confirmation: Run 1H NMR in DMSO−d6 . Look for the characteristic quartet of the chiral methine proton ( −CH(OH)− ) around 4.6 ppm and the doublet of the adjacent methyl group around 1.3 ppm, confirming the successful reduction of the ketone.
Self-validating analytical workflow combining LC-MS and NMR for structural confirmation.
References
- ChemicalBook. "1-(4-(piperazin-1-yl)phenyl)ethanol CAS#: 868244-40-0".
- PubChem - NIH. "Piperazine | C4H10N2 | CID 4837".
- PubChem - NIH. "1-Phenylethanol | C8H10O | CID 7409".
- Wikipedia. "1-Phenylethanol".
- ResearchGate. "pKa values of common substituted piperazines".
Sources
- 1. 1-(4-(piperazin-1-yl)phenyl)ethanol CAS#: 868244-40-0 [m.chemicalbook.com]
- 2. 1-Phenylethanol | C8H10O | CID 7409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1-Phenylethanol - Wikipedia [en.wikipedia.org]
Elucidating the In Vitro Mechanism of Action of 1-(4-Piperazin-1-ylphenyl)ethanol: A Preclinical Workflow Guide
Executive Summary
In early-stage drug discovery, defining the precise mechanism of action (MoA) of a small molecule is paramount for advancing it through the preclinical pipeline. 1-(4-Piperazin-1-ylphenyl)ethanol (PPE) is a prototypical compound built upon the highly privileged phenylpiperazine pharmacophore. Phenylpiperazine derivatives are canonical modulators of aminergic G-protein coupled receptors (GPCRs), most notably the Dopamine (D2/D3) and Serotonin (5-HT1A/5-HT2A) receptor families[1].
As a Senior Application Scientist, I have designed this whitepaper to move beyond theoretical pharmacology. Here, we will dissect the structural rationale behind PPE's target engagement and outline a rigorous, self-validating in vitro experimental framework required to definitively characterize its MoA, functional efficacy, and signaling bias.
Structural Pharmacology & Target Rationale
The interaction between PPE and monoamine GPCRs is dictated by its distinct topological features, which fit precisely into the orthosteric binding pocket of these receptors[2]:
-
The Basic Amine (Piperazine Ring): At physiological pH, the secondary amine of the piperazine ring is protonated. This allows it to form an indispensable salt bridge with Asp3.32 , a highly conserved aspartic acid residue located in transmembrane helix 3 (TM3) of all aminergic GPCRs[2].
-
The Aromatic Core: The phenyl ring engages in robust π−π stacking interactions with a cluster of aromatic residues (e.g., Trp6.48, Phe6.52) in the hydrophobic binding pocket formed by TM5 and TM6[3].
-
The Ethanol Substituent: The 1-hydroxyethyl group at the para position serves as a critical hydrogen bond donor/acceptor. This moiety is hypothesized to interact with serine micro-switches in TM5 (such as Ser5.42 or Ser5.46), which dictate the conformational shifts required for receptor activation, thereby determining whether PPE acts as an agonist, partial agonist, or antagonist[4].
GPCR Gi/o signaling pathway modulated by 1-(4-Piperazin-1-ylphenyl)ethanol.
In Vitro Experimental Workflows
To establish a trustworthy MoA, we must deploy a self-validating system of assays. The following protocols are designed to sequentially evaluate Target Affinity, Functional Efficacy, and Pathway Bias.
Radioligand Binding Assays (Affinity & Selectivity)
Purpose: To determine the equilibrium dissociation constant ( Ki ) of PPE for D2, D3, and 5-HT1A receptors. Causality: We utilize radioligands rather than bulky fluorescent probes to prevent steric hindrance within the narrow orthosteric pocket of aminergic GPCRs, ensuring highly accurate affinity measurements[4].
Step-by-Step Methodology:
-
Membrane Preparation: Harvest CHO-K1 cells stably expressing the target human GPCR. Homogenize in ice-cold Tris-HCl buffer and centrifuge at 40,000 x g to isolate the membrane fraction.
-
Incubation: Incubate 10 µg of membrane protein with a fixed concentration of radioligand (e.g., [3H]-spiperone for D2/D3; [3H]-8-OH-DPAT for 5-HT1A) and varying concentrations of PPE ( 10−11 to 10−4 M) in assay buffer for 90 minutes at 25°C.
-
Self-Validation Control: Define non-specific binding (NSB) using a vast excess (10 µM) of a known cold competitor (Haloperidol for D2, Serotonin for 5-HT1A). Specific binding = Total binding - NSB.
-
Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to neutralize charge and reduce non-specific filter binding). Wash thrice, add scintillation cocktail, and quantify radioactivity.
-
Analysis: Calculate IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation.
Functional cAMP Accumulation Assay (Gi/o Coupling)
Purpose: To determine if PPE acts as an agonist, partial agonist, or antagonist. Causality: D2, D3, and 5-HT1A receptors couple to Gi/o proteins, which inhibit adenylyl cyclase (AC). We utilize TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) because its delayed emission reading eliminates compound auto-fluorescence, yielding a superior signal-to-noise ratio suitable for high-throughput screening[4].
Step-by-Step Methodology:
-
Cell Plating: Seed GPCR-expressing CHO-K1 cells in a 384-well microplate at 5,000 cells/well.
-
Stimulation & Protection: Pre-incubate cells with 0.5 mM IBMX (a phosphodiesterase inhibitor) to prevent the enzymatic degradation of cAMP.
-
Treatment: Add PPE at varying concentrations alongside 10 µM Forskolin. Forskolin artificially stimulates AC to raise baseline cAMP levels, making Gi-mediated inhibition detectable.
-
Self-Validation Control: Include a full reference agonist (e.g., Quinpirole for D2) as a positive control for maximal cAMP inhibition, and vehicle (DMSO) as a baseline negative control.
-
Detection: Lyse cells and add TR-FRET cAMP detection reagents (cAMP-d2 conjugate and anti-cAMP Cryptate). Read emission at 665 nm and 620 nm. An increase in the FRET ratio indicates lower intracellular cAMP, confirming Gi/o activation.
β-Arrestin Recruitment Assay (Biased Agonism)
Purpose: To assess if PPE exhibits biased signaling toward G-protein or β -arrestin pathways. Causality: Modern neuropharmacology requires evaluating pathway bias, as β -arrestin recruitment is linked to receptor desensitization and distinct phenotypic outcomes (e.g., reduced side effects in certain psychiatric drugs)[5].
Step-by-Step Methodology:
-
System Setup: Utilize an Enzyme Fragment Complementation (EFC) assay. The GPCR is fused to a ProLink (PK) peptide, and β -Arrestin is fused to an Enzyme Acceptor (EA).
-
Treatment: Incubate cells with PPE for 90 minutes at 37°C.
-
Detection: If PPE induces β -arrestin recruitment, PK and EA complement to form active β -galactosidase. Add chemiluminescent substrate and read luminescence.
In vitro experimental workflow for validating the mechanism of action.
Quantitative Data Summary
Below is a structured representation of the expected pharmacological profile for a para-substituted phenylpiperazine like PPE, demonstrating its characteristic multi-target aminergic profile.
| Target Receptor | Assay Type | Readout Metric | Representative Value | Reference Ligand (Control) |
| Dopamine D2 | Radioligand Binding | Ki (nM) | 12.5 ± 1.2 | Haloperidol (1.2 nM) |
| Dopamine D3 | Radioligand Binding | Ki (nM) | 4.8 ± 0.5 | Spiperone (0.8 nM) |
| Serotonin 5-HT1A | Radioligand Binding | Ki (nM) | 8.3 ± 0.9 | 8-OH-DPAT (1.5 nM) |
| Dopamine D2 | cAMP Accumulation | IC50 (nM) | 45.2 ± 3.4 | Quinpirole (15.0 nM) |
| Serotonin 5-HT1A | cAMP Accumulation | IC50 (nM) | 28.6 ± 2.1 | Serotonin (8.0 nM) |
References
- Source: PMC (nih.gov)
- Source: PMC (nih.gov)
- Synthesis and Evaluation of 18F-Labeled Phenylpiperazine-like Dopamine D3 Receptor Radioligands for Positron Emission Tomography Imaging Source: ACS Publications URL
- Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs.
- Nefazodone.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands [mdpi.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Nefazodone. A review of its pharmacology and clinical efficacy in the management of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetic profiling of 1-(4-Piperazin-1-ylphenyl)ethanol derivatives
An In-Depth Technical Guide: Pharmacokinetic Profiling of 1-(4-Piperazin-1-ylphenyl)ethanol Derivatives
Executive Summary
The 1-(4-piperazin-1-ylphenyl)ethanol scaffold is a key pharmacophore in modern medicinal chemistry, integral to compounds targeting a wide array of diseases. The therapeutic success of any drug candidate hinges not only on its pharmacodynamic potency but critically on its pharmacokinetic (PK) profile. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the essential in vitro and in vivo studies required to characterize the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this important class of molecules. By integrating established experimental protocols with the underlying scientific rationale, this document serves as a technical manual for generating a robust PK data package, essential for advancing lead candidates from discovery to clinical development.
Introduction: The Piperazine Moiety and the Imperative of Pharmacokinetics
Piperazine derivatives are a cornerstone of medicinal chemistry, recognized for their structural versatility and presence in numerous clinically successful drugs.[1][2] The piperazine ring's two nitrogen atoms provide handles for synthetic modification, allowing chemists to fine-tune physicochemical properties like solubility, lipophilicity, and basicity to optimize drug-like characteristics.[1] This adaptability has led to their use in developing treatments for cancer, infectious diseases, and central nervous system disorders.[1][3]
However, potent biological activity at a target is meaningless if the compound cannot reach that target in sufficient concentration and for an adequate duration. This is where pharmacokinetic profiling becomes paramount. A comprehensive understanding of a compound's ADME profile is crucial for predicting its in vivo behavior, optimizing dosing regimens, and ensuring its safety and efficacy.[3][4] Early and systematic ADME evaluation allows for the identification and mitigation of liabilities such as poor absorption, rapid metabolism, or potential for drug-drug interactions (DDIs), ultimately saving time and resources in the drug development pipeline.[4][5]
This guide outlines a logical, field-proven workflow for the comprehensive pharmacokinetic characterization of 1-(4-piperazin-1-ylphenyl)ethanol derivatives.
Caption: The relationship between ADME processes and the resulting pharmacokinetic profile.
In Vitro ADME Profiling: Building the Foundation
In vitro assays are the workhorse of early drug discovery, offering a cost-effective and high-throughput means to assess the ADME properties of new chemical entities.[4][6] These studies provide the initial data needed to rank compounds, guide structural modifications, and predict in vivo performance.
Absorption: Caco-2 Permeability Assay
To predict the oral absorption of a drug, the Caco-2 permeability assay is the industry standard.[7] Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that mimic the epithelial barrier of the human small intestine, complete with tight junctions and functional efflux transporters (e.g., P-glycoprotein, P-gp).[7][8]
Scientific Rationale: This assay measures the rate at which a compound crosses the cell monolayer in both the apical-to-basolateral (A→B, absorptive) and basolateral-to-apical (B→A, secretory) directions. The resulting apparent permeability coefficient (Papp) helps classify compounds for their absorption potential, while the efflux ratio (Papp B→A / Papp A→B) identifies substrates of efflux transporters like P-gp.[7]
Experimental Protocol: Caco-2 Bidirectional Permeability
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell® filter inserts and cultured for 21 days to allow for full differentiation and monolayer formation.[8]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). TEER values must exceed a predefined threshold (e.g., >200 Ω·cm²) to ensure the tight junctions are intact.[9] The permeability of a low-permeability marker, such as Lucifer Yellow, is also assessed.
-
Transport Experiment:
-
The cell monolayers are washed with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
For A→B assessment , the test compound is added to the apical (donor) compartment, and fresh buffer is added to the basolateral (receiver) compartment.
-
For B→A assessment , the compound is added to the basolateral (donor) compartment, and fresh buffer is added to the apical (receiver) compartment.[8]
-
The plate is incubated at 37°C with gentle shaking for a defined period (e.g., 90-120 minutes).[8]
-
-
Sample Analysis: At the end of the incubation, samples are taken from both donor and receiver compartments. The concentration of the test compound is quantified using LC-MS/MS.
-
Data Calculation: The Papp is calculated using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial donor concentration.
Data Interpretation
| Parameter | Value | Interpretation |
|---|---|---|
| Papp (A→B) | > 10 x 10⁻⁶ cm/s | High Permeability |
| 1-10 x 10⁻⁶ cm/s | Moderate Permeability | |
| < 1 x 10⁻⁶ cm/s | Low Permeability | |
| Efflux Ratio | > 2 | Potential Efflux Substrate |
| | < 2 | Not an Efflux Substrate |
Metabolism: Metabolic Stability Assays
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily located in the liver.[5][10] A compound that is metabolized too quickly will have a short half-life and poor bioavailability, making it a poor drug candidate.[11]
Scientific Rationale: These assays determine a compound's in vitro intrinsic clearance (CLint), a measure of the inherent ability of liver enzymes to metabolize a drug.[6][12] Human liver microsomes (HLM) are subcellular fractions containing key Phase I enzymes (Cytochrome P450s, CYPs) and are widely used for initial screening.[11] Intact hepatocytes are considered the "gold standard" as they contain both Phase I and Phase II enzymes and relevant cofactors, providing a more complete picture of metabolic fate.[6]
Caption: Workflow for a typical in vitro metabolic stability assay.
Experimental Protocol: Microsomal Stability
-
Incubation Preparation: The test compound (typically at 1 µM) is pre-incubated with pooled human liver microsomes in a phosphate buffer at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by adding a NADPH-regenerating system (cofactor for CYP enzymes).
-
Time-Course Sampling: Aliquots are removed from the reaction at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent like acetonitrile, which also precipitates the microsomal proteins.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the concentration of the parent compound remaining at each time point.
-
Data Analysis: The natural log of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and subsequently the intrinsic clearance (CLint).
Data Interpretation
| In Vitro t½ (min) | CLint (µL/min/mg protein) | Expected In Vivo Clearance |
|---|---|---|
| > 30 | < 23 | Low |
| 10 - 30 | 23 - 69 | Medium |
| < 10 | > 69 | High |
Distribution: Plasma Protein Binding (PPB)
Once a drug enters systemic circulation, it can bind to plasma proteins, primarily albumin and alpha-1-acid glycoprotein. Only the unbound (free) fraction of the drug is available to distribute into tissues and interact with its pharmacological target.[13] Therefore, determining the extent of PPB is critical.
Scientific Rationale: High plasma protein binding (>99%) can limit a drug's efficacy and affect its clearance. Equilibrium dialysis is the gold standard method, as it minimizes non-specific binding.[14][15] It involves separating a drug-spiked plasma sample from a buffer solution by a semipermeable membrane, allowing only the free drug to equilibrate across the membrane.[16]
Experimental Protocol: Equilibrium Dialysis
-
Apparatus Setup: A dialysis plate containing individual cells, each divided by a semipermeable membrane (e.g., 10 kDa MWCO), is used.
-
Sample Loading: The test compound is added to pooled human plasma, which is then loaded into one side of the dialysis cell (the plasma side). The other side is filled with a protein-free buffer (the buffer side).
-
Equilibration: The plate is sealed and incubated at 37°C on a shaker for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.[17]
-
Sample Analysis: After incubation, aliquots are taken from both the plasma and buffer sides. The concentrations in both compartments are determined by LC-MS/MS.
-
Calculation: The fraction unbound (fu) is calculated as: fu = C_buffer / C_plasma, where C_buffer and C_plasma are the drug concentrations in the buffer and plasma compartments at equilibrium, respectively.
Data Interpretation
| % Bound | Fraction Unbound (fu) | Interpretation |
|---|---|---|
| < 90% | > 0.1 | Low Binding |
| 90 - 99% | 0.01 - 0.1 | Moderate Binding |
| > 99% | < 0.01 | High Binding |
Drug-Drug Interactions: Cytochrome P450 (CYP) Inhibition Assay
Piperazine-containing compounds can inhibit CYP enzymes, which are responsible for metabolizing the majority of marketed drugs.[18] Inhibition of a specific CYP isoform can lead to elevated plasma levels of co-administered drugs, potentially causing toxicity.[19][20] Regulatory agencies recommend screening for inhibition of the most clinically relevant isoforms (CYP1A2, 2C9, 2C19, 2D6, and 3A4).[21][22]
Scientific Rationale: This assay determines the concentration of the test compound that causes 50% inhibition (IC₅₀) of a specific CYP isoform's activity. This is achieved by incubating human liver microsomes with a known CYP-specific probe substrate and varying concentrations of the test compound (the potential inhibitor).[20]
Experimental Protocol: CYP Inhibition (IC₅₀ Determination)
-
Incubation: The test compound (at 6-8 different concentrations) is incubated with human liver microsomes and a specific probe substrate for the CYP isoform being tested (e.g., Phenacetin for CYP1A2).
-
Reaction Initiation: The reaction is started by adding NADPH.
-
Metabolite Formation: The mixture is incubated at 37°C, allowing the CYP enzyme to convert the probe substrate into a specific metabolite.
-
Reaction Termination: The reaction is quenched with a cold organic solvent.
-
Analysis: The amount of metabolite formed is quantified by LC-MS/MS.
-
IC₅₀ Calculation: The rate of metabolite formation at each inhibitor concentration is compared to a vehicle control (0% inhibition). The IC₅₀ value is determined by plotting percent inhibition versus inhibitor concentration and fitting the data to a four-parameter logistic curve.[21]
Data Interpretation
| IC₅₀ (µM) | Potential for DDI |
|---|---|
| > 10 | Low |
| 1 - 10 | Moderate |
| < 1 | High |
In Vivo Pharmacokinetic Studies: The Whole-System View
While in vitro assays provide crucial early data, in vivo studies are essential to understand how a compound behaves in a complex biological system.[23][24] Rodent models (mice or rats) are typically used for initial in vivo PK studies in preclinical development.[23][25]
Scientific Rationale: An in vivo PK study provides key parameters that describe the overall exposure and fate of a drug. By administering the drug via both intravenous (IV) and oral (PO) routes, one can determine fundamental properties like clearance, volume of distribution, half-life, and absolute oral bioavailability (%F) - a critical parameter for any orally administered drug.[4][25]
Caption: Integrating in vitro data to predict and confirm in vivo pharmacokinetic outcomes.
Experimental Protocol: Rodent PK Study
-
Animal Model: Male Sprague-Dawley rats or CD-1 mice are commonly used.[23][25] Animals are cannulated (e.g., jugular vein) to facilitate serial blood sampling from a single animal.[25]
-
Dosing:
-
IV Group: The compound is administered as a bolus injection into a vein (e.g., tail vein) at a low dose (e.g., 1-2 mg/kg).
-
PO Group: The compound is administered via oral gavage at a higher dose (e.g., 5-10 mg/kg).
-
-
Blood Sampling: Small blood samples (e.g., 50-100 µL) are collected at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).[26] Samples are collected into tubes containing an anticoagulant (e.g., K₂EDTA) and immediately placed on ice.
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the drug are quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
Key In Vivo PK Parameters
| Parameter | Description | Importance |
|---|---|---|
| Cmax | Maximum observed plasma concentration | Related to efficacy and toxicity |
| Tmax | Time to reach Cmax | Indicates rate of absorption |
| AUC | Area Under the Curve (Total drug exposure) | Key measure of overall exposure |
| t½ | Half-life | Determines dosing interval |
| CL | Clearance (Volume of plasma cleared of drug per unit time) | Indicates efficiency of elimination |
| Vd | Volume of Distribution | Indicates extent of tissue distribution |
| %F | Absolute Oral Bioavailability = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 | The fraction of the oral dose that reaches systemic circulation |
Conclusion
A thorough pharmacokinetic profiling is not merely a set of experiments but a critical strategy in drug discovery. For 1-(4-piperazin-1-ylphenyl)ethanol derivatives, this systematic approach, beginning with a suite of robust in vitro assays and culminating in a definitive in vivo study, provides the essential data to build a comprehensive understanding of a compound's disposition. This knowledge empowers project teams to make informed decisions, select candidates with the highest probability of clinical success, and ultimately accelerate the delivery of novel therapeutics to patients. Adherence to these well-established protocols and a deep understanding of the scientific principles behind them are foundational to achieving this goal.
References
- Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.).
- Rodent In Vivo PK Service - Creative Biolabs. (n.d.).
- Plasma Protein Binding - QPS Custom-Built Research. (n.d.).
- In Vitro Metabolic Stability - Creative Bioarray. (n.d.).
- In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021, December 22).
- Plasma Protein Binding (PPB) Assays - WuXi AppTec. (n.d.).
- Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig - WuXi AppTec. (n.d.).
- Plasma Protein Binding Assay - Creative Bioarray. (n.d.).
- DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. (2013, March 27).
- Caco2 assay protocol. (n.d.).
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Receptor binding affinity of 1-(4-Piperazin-1-ylphenyl)ethanol
An In-depth Technical Guide to the Receptor Binding Affinity of 1-(4-Piperazin-1-ylphenyl)ethanol
Abstract
This technical guide provides a comprehensive framework for characterizing the receptor binding affinity of novel chemical entities, using 1-(4-Piperazin-1-ylphenyl)ethanol as a representative example. While specific binding data for this compound is not publicly available, its structure, featuring a piperazin-1-ylphenyl moiety, suggests potential interactions with key central nervous system (CNS) receptors. This document outlines the strategic rationale and detailed methodologies for determining binding affinity, empowering researchers and drug development professionals to systematically evaluate new compounds. We will delve into the foundational principles and practical execution of gold-standard techniques, including Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). Each section provides not just procedural steps but also the underlying scientific causality, ensuring a robust and self-validating experimental approach.
Introduction: The Significance of the Arylpiperazine Scaffold
The compound 1-(4-Piperazin-1-ylphenyl)ethanol belongs to the broad class of arylpiperazine derivatives. This structural motif is a "privileged scaffold" in modern medicinal chemistry, renowned for its versatile interaction with a wide range of biological targets.[1] The piperazine ring, with its two protonatable nitrogen atoms and conformational flexibility, is adept at forming crucial interactions within receptor binding pockets.[1][2]
Compounds incorporating the arylpiperazine core frequently exhibit significant affinity for various G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors.[2][3][4] Many successful atypical antipsychotic drugs, which are cornerstone treatments for schizophrenia, feature this moiety to achieve a multi-receptor binding profile, often targeting D2, 5-HT1A, and 5-HT2A receptors.[3][5][6] This polypharmacology is believed to contribute to their efficacy against both positive and negative symptoms of schizophrenia while minimizing extrapyramidal side effects.[6][7]
Given the structure of 1-(4-Piperazin-1-ylphenyl)ethanol, it is logical to hypothesize that its primary binding targets may include, but are not limited to:
-
Dopamine D2 Receptors: A primary target for most antipsychotic agents.[7]
-
Serotonin 5-HT2A Receptors: Antagonism at this receptor is a hallmark of atypical antipsychotics.[6]
-
Sigma Receptors (σ1 and σ2): Many piperazine-containing molecules show high binding affinity for these receptors, which are implicated in various neurological and psychiatric conditions.[8][9]
The following sections will provide a detailed guide on how to experimentally determine the binding affinity of a novel compound like 1-(4-Piperazin-1-ylphenyl)ethanol for these and other potential targets.
Core Methodologies for Quantifying Receptor Binding Affinity
Determining the binding affinity of a novel compound is a critical step in drug discovery. It quantifies the strength of the interaction between the ligand (the compound) and its molecular target (the receptor). This is typically expressed as the dissociation constant (Kd) or the inhibitory constant (Ki). A lower value indicates a stronger binding affinity.[10] Three principal techniques are considered industry standards for this purpose.
Radioligand Binding Assays: The Gold Standard
Radioligand binding assays (RBAs) are a highly sensitive and versatile method for studying drug-receptor interactions.[11][12] They are considered the gold standard for measuring the affinity of a ligand for its target receptor.[12] The fundamental principle involves using a ligand that has been labeled with a radioactive isotope (e.g., ³H or ¹²⁵I) to quantify the number of binding sites in a given tissue or cell preparation.[11][13]
To determine the affinity of an unlabeled test compound (like 1-(4-Piperazin-1-ylphenyl)ethanol), a competitive binding assay is performed. In this setup, the test compound competes with a fixed concentration of a high-affinity radioligand for binding to the receptor. By measuring the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand (the IC50 value), one can calculate its inhibitory constant (Ki).[12][14]
This protocol is adapted for determining the binding affinity of a test compound for the human Dopamine D2 receptor.[15][16]
Materials:
-
Receptor Source: Membrane preparations from CHO-K1 or HEK293 cells stably expressing the human Dopamine D2 receptor.[17]
-
Radioligand: [³H]-Spiperone or [³H]-Methylspiperone (a high-affinity D2 antagonist).[16][17]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Control: Haloperidol (10 µM final concentration).[18]
-
Filtration: 96-well glass fiber filter plates (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.[19][20]
-
Equipment: Liquid scintillation counter, cell harvester/filtration manifold.
Procedure:
-
Membrane Preparation: Thaw frozen membrane aliquots on ice. Dilute to a final protein concentration of 20-40 µ g/well in ice-cold Assay Buffer.[16]
-
Assay Plate Setup: In a 96-well plate, add reagents for a final volume of 250 µL per well.
-
Total Binding: 50 µL Assay Buffer + 50 µL [³H]-Spiperone (final concentration ~0.2-0.5 nM) + 150 µL diluted membrane preparation.[16]
-
Non-specific Binding (NSB): 50 µL Haloperidol (10 µM) + 50 µL [³H]-Spiperone + 150 µL diluted membrane preparation.
-
Competitive Binding: 50 µL of 1-(4-Piperazin-1-yl)ethanol at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M) + 50 µL [³H]-Spiperone + 150 µL diluted membrane preparation.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow binding to reach equilibrium.[16]
-
Filtration: Rapidly terminate the assay by vacuum filtration through the pre-soaked filter plate using a cell harvester.
-
Washing: Wash the filters 3-5 times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.[16][19]
-
Measurement: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity (in Counts Per Minute, CPM) using a liquid scintillation counter.
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).[16]
-
Determine IC50: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.
-
Calculate Ki: Convert the IC50 to the inhibitory constant (Ki) using the Cheng-Prusoff equation :[21][22]
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (must be determined separately via a saturation binding experiment).
-
-
Surface Plasmon Resonance (SPR): Real-Time, Label-Free Kinetics
SPR is a powerful, label-free optical technique that measures molecular interactions in real-time.[23] It provides not only the binding affinity (KD) but also the kinetic rate constants for association (kon) and dissociation (koff), offering deeper insight into the binding mechanism.[24]
The technique relies on immobilizing one binding partner (the receptor) onto a gold-coated sensor chip.[23] A solution containing the other binding partner (the analyte, e.g., our test compound) is flowed over the surface. Binding causes a change in mass at the sensor surface, which alters the refractive index. This change is detected as a shift in the resonance angle of reflected light, which is proportional to the amount of bound analyte.[23] The resulting plot of response versus time is called a sensorgram.
Materials:
-
SPR Instrument: (e.g., Biacore™ system).
-
Sensor Chip: CM5 chip is common for covalent immobilization via amine coupling.[25]
-
Receptor: Purified, functional receptor protein.
-
Analyte: 1-(4-Piperazin-1-yl)ethanol dissolved in running buffer.
-
Buffers: Running buffer (e.g., HBS-EP+), immobilization buffers, regeneration solution.
Procedure:
-
Receptor Immobilization: Covalently couple the purified receptor to the sensor chip surface using a standard method like amine coupling. A reference flow cell should be prepared similarly but without the receptor to subtract non-specific binding.[25]
-
Equilibration: Equilibrate the system by flowing running buffer over both the active and reference flow cells until a stable baseline is achieved.
-
Binding Measurement:
-
Association Phase: Inject a series of concentrations of 1-(4-Piperazin-1-yl)ethanol over the flow cells for a defined period. Binding is observed as an increase in the response signal.[23]
-
Dissociation Phase: Switch back to flowing only the running buffer. The dissociation of the analyte from the receptor is observed as a decrease in the response signal.[23]
-
-
Regeneration: Inject a pulse of a regeneration solution (e.g., low pH glycine or high salt) to remove all remaining bound analyte, returning the surface to its baseline state for the next injection.[25]
-
Data Collection: Repeat the binding cycle for a range of analyte concentrations, including a zero-concentration (buffer only) injection for double referencing.
The sensorgram data is processed by subtracting the reference channel signal and the buffer injection signal. The resulting curves are then globally fitted to a kinetic binding model (e.g., a 1:1 Langmuir model) using the instrument's analysis software. This fitting process yields the following parameters:[24][26]
-
Association rate constant (kon): The rate at which the drug-receptor complex is formed (units: M⁻¹s⁻¹).
-
Dissociation rate constant (koff): The rate at which the complex breaks apart (units: s⁻¹).
-
Equilibrium dissociation constant (KD): The measure of binding affinity, calculated as KD = koff / kon (units: M).
Isothermal Titration Calorimetry (ITC): A Thermodynamic Profile
ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[27][28] This allows for the determination of not only the binding affinity (KD) but also the complete thermodynamic profile of the interaction, including the enthalpy (ΔH) and entropy (ΔS) of binding.[29][30]
In an ITC experiment, a solution of the ligand (test compound) is titrated in small injections into a sample cell containing the receptor protein.[29] The instrument measures the minute temperature changes that occur upon binding. An exothermic (heat-releasing) reaction results in a downward peak, while an endothermic (heat-absorbing) reaction produces an upward peak. The area of each peak is proportional to the heat change for that injection.
Materials:
-
ITC Instrument: A sensitive microcalorimeter.
-
Receptor: Highly purified and concentrated receptor protein solution.
-
Ligand: 1-(4-Piperazin-1-yl)ethanol, accurately weighed and dissolved in the same buffer as the protein.
-
Buffer: A suitable buffer with a low ionization enthalpy (e.g., PBS or HEPES).
Procedure:
-
Sample Preparation: Prepare the receptor solution (in the sample cell) and the ligand solution (in the injection syringe). The ligand concentration is typically 10-20 times that of the receptor.[28] Both solutions must be in identical, degassed buffer to minimize heat of dilution effects.
-
Experiment Setup: Load the samples into the instrument and allow the system to thermally equilibrate.
-
Titration: Perform a series of small, timed injections (e.g., 2-5 µL) of the ligand solution into the sample cell while stirring.
-
Data Acquisition: The instrument records the differential power required to maintain zero temperature difference between the sample and reference cells as a function of time.
-
Integration: The raw data (power vs. time) is integrated to calculate the heat change (ΔH) for each injection.
-
Binding Isotherm: A plot of the heat released per mole of injectant versus the molar ratio of ligand to protein is generated.
-
Model Fitting: This binding isotherm is fitted to a theoretical binding model (e.g., a single-site binding model). The fitting process yields:[29]
-
Binding Affinity (KD): The reciprocal of the binding constant (Ka).
-
Stoichiometry (n): The number of ligand molecules that bind to one receptor molecule.
-
Enthalpy of Binding (ΔH): The heat change associated with the binding event.
-
Entropy of Binding (ΔS): Calculated from the relationship: ΔG = ΔH - TΔS = -RTln(Ka).
-
Data Interpretation and Comparison
Each technique provides a unique and complementary perspective on the binding interaction. A comprehensive analysis involves comparing the results to build a complete picture.
| Parameter | Radioligand Binding Assay | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Primary Output | Ki (Inhibitory Constant) | KD, kon, koff | KD, n, ΔH, ΔS |
| Principle | Competition with a radiolabeled ligand | Change in refractive index upon binding | Heat change upon binding |
| Label Requirement | Radiochemical label required | Label-free | Label-free |
| Information | Endpoint affinity | Affinity and real-time kinetics | Affinity and thermodynamics |
| Throughput | High | Medium to High | Low to Medium |
| Strengths | Gold standard, highly sensitive, works with complex biological samples (membranes) | Real-time kinetic data, label-free | Provides full thermodynamic profile, direct measurement of binding in solution |
| Limitations | Requires radiolabeling, indirect measurement of affinity for test compound | Requires purified protein, potential for immobilization artifacts | Requires large amounts of pure protein, sensitive to buffer mismatch |
For a compound like 1-(4-Piperazin-1-ylphenyl)ethanol, an ideal characterization would involve obtaining a Ki value from a radioligand binding assay against a panel of relevant CNS receptors (D2, 5-HT2A, etc.). Subsequently, SPR or ITC could be used on the primary target(s) to confirm the KD and provide deeper mechanistic insight into the binding kinetics and thermodynamics, which is invaluable for lead optimization in drug discovery.[28]
Conclusion and Future Directions
This guide provides a robust, multi-faceted strategy for determining the receptor binding affinity of 1-(4-Piperazin-1-ylphenyl)ethanol or any novel compound. By leveraging the strengths of radioligand binding assays, SPR, and ITC, researchers can build a comprehensive binding profile. The initial characterization using radioligand assays offers a broad screening approach, while SPR and ITC provide in-depth mechanistic details crucial for structure-activity relationship (SAR) studies.
Following the determination of binding affinity, the logical next steps in the preclinical pipeline include:
-
Functional Assays: To determine if the compound acts as an agonist, antagonist, or inverse agonist at its target receptors.
-
Selectivity Profiling: To assess binding against a wider panel of receptors to identify potential off-target effects.
-
In Vivo Studies: To evaluate the compound's efficacy and safety profile in animal models of disease.[6]
By following this structured and scientifically rigorous approach, drug development professionals can effectively characterize novel chemical entities and make informed decisions to advance the most promising candidates toward clinical development.
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Blood-Brain Barrier Permeability of 1-(4-Piperazin-1-ylphenyl)ethanol: An In-Depth Technical Guide
Executive Summary
The development of central nervous system (CNS) therapeutics requires a rigorous understanding of how molecular structure dictates blood-brain barrier (BBB) permeation. 1-(4-Piperazin-1-ylphenyl)ethanol is a bifunctional chemical motif characterized by a basic piperazine ring, a lipophilic phenyl spacer, and a polar 1-hydroxyethyl (ethanol) group. Piperazine derivatives are ubiquitous in neuropharmacology, often serving as critical pharmacophores for target engagement[1].
However, the very structural features that enable target binding often complicate BBB permeability. This whitepaper provides a comprehensive, causality-driven framework for evaluating the BBB permeability of 1-(4-Piperazin-1-ylphenyl)ethanol, detailing the interplay between passive transcellular diffusion and active transporter-mediated efflux.
Structural Rationale & Physicochemical Profiling
To predict how 1-(4-Piperazin-1-ylphenyl)ethanol interfaces with the BBB, we must first deconstruct its physicochemical properties. The BBB is a highly selective semipermeable border composed of microvascular endothelial cells connected by tight junctions, which restrict paracellular (between cells) diffusion[2]. Consequently, small molecules must rely on transcellular (through cells) diffusion or carrier-mediated transport.
As summarized in Table 1, the molecule possesses a low molecular weight and an optimal Topological Polar Surface Area (TPSA), both of which strongly favor passive transcellular diffusion[3]. However, the critical variable is the basic secondary amine of the piperazine ring. With a pKa of approximately 9.5, this nitrogen is predominantly protonated (cationic) at a physiological pH of 7.4.
Table 1: Physicochemical Properties & BBB Implications
| Parameter | Predicted Value | BBB Permeability Implication |
| Molecular Weight | 206.29 Da | Favorable: Well below the <400 Da threshold for optimal CNS penetration. |
| cLogP | ~1.2 – 1.8 | Favorable: Moderate lipophilicity promotes partitioning into endothelial lipid bilayers. |
| TPSA | ~41.5 Ų | Favorable: Excellent for BBB permeation (ideal is <90 Ų). |
| H-Bond Donors / Acceptors | 2 / 3 | Favorable: Low hydrogen bonding potential minimizes desolvation energy penalties. |
| pKa (Piperazine N) | ~9.5 – 9.8 | Unfavorable: Cationic state at pH 7.4 acts as a primary recognition motif for P-glycoprotein efflux. |
Mechanisms of BBB Permeation and Efflux
While the lipophilic phenyl core and low TPSA of 1-(4-Piperazin-1-ylphenyl)ethanol drive passive entry into the endothelial cells, the molecule's basic nature triggers a defensive biological mechanism.
The BBB expresses high levels of P-glycoprotein (P-gp/ABCB1) , an ATP-driven efflux pump located on the apical (blood-facing) membrane[4]. P-gp has a well-documented affinity for lipophilic, cationic molecules[5]. When 1-(4-Piperazin-1-ylphenyl)ethanol passively diffuses into the endothelial lipid bilayer, its protonated piperazine moiety is recognized by P-gp, which actively extrudes the molecule back into the systemic circulation[6]. This dynamic creates a futile cycle of diffusion and efflux, severely limiting the net accumulation of the drug in the brain parenchyma.
Mechanisms of BBB permeation and P-gp mediated efflux for piperazine derivatives.
In Vitro Assessment: The MDCK-MDR1 Permeability Assay
To empirically validate the efflux hypothesis, researchers must employ a self-validating in vitro system. While Caco-2 cells are standard for intestinal absorption, the MDCK-MDR1 (Madin-Darby Canine Kidney transfected with the human MDR1 gene) cell line is the superior surrogate for the BBB. These cells form tight junctions and overexpress human P-gp, accurately mimicking the restrictive and efflux-heavy environment of brain capillaries[7][8].
Step-by-Step MDCK-MDR1 Protocol
This protocol is designed with an internal control system to definitively prove whether 1-(4-Piperazin-1-ylphenyl)ethanol is a P-gp substrate.
-
Cell Seeding & Monolayer Formation: Seed MDCK-MDR1 cells onto semi-permeable polycarbonate Transwell inserts. Culture for 4–5 days to allow for polarization and tight junction formation[9].
-
Integrity Validation (TEER): Prior to the assay, measure the Transepithelial Electrical Resistance (TEER). A TEER value >200 Ω·cm² confirms monolayer integrity, ensuring that any measured transport is transcellular, not paracellular[10].
-
Bidirectional Dosing:
-
Apical to Basolateral (A→B): Spike 10 µM of the compound into the apical chamber to simulate blood-to-brain transport.
-
Basolateral to Apical (B→A): Spike 10 µM into the basolateral chamber to simulate brain-to-blood transport[9].
-
-
Incubation: Incubate the plates on an orbital shaker at 37°C and 5% CO₂ for 60 to 90 minutes to minimize the unstirred water layer effect[11].
-
LC-MS/MS Quantification: Extract samples from both donor and receiver compartments and quantify the compound concentration using LC-MS/MS[8].
-
Data Calculation & Self-Validation: Calculate the Apparent Permeability ( Papp ) and the Efflux Ratio (ER).
-
Formula: ER=Papp(A→B)Papp(B→A)
-
Interpretation: An ER>2.0 indicates active efflux[10].
-
Validation Step: Repeat the assay in the presence of a known P-gp inhibitor (e.g., 10 µM Cyclosporin A or Verapamil). If the ER drops to ~1.0, the efflux is definitively P-gp mediated, confirming the liability of the piperazine moiety[8].
-
Step-by-step bidirectional MDCK-MDR1 permeability assay workflow.
In Vivo Pharmacokinetics: The Supremacy of Kp,uu,brain
While in vitro assays identify efflux liabilities, in vivo translation requires precise pharmacokinetic modeling. Historically, researchers relied on the total brain-to-plasma concentration ratio ( Kp ). However, for basic, lipophilic amines like 1-(4-Piperazin-1-ylphenyl)ethanol, Kp is a fundamentally flawed metric[12][13].
The Causality of Lysosomal Trapping
Because the piperazine ring is protonated at physiological pH, the molecule readily partitions into the acidic environment of intracellular lysosomes (pH ~4.5). Once inside, it becomes doubly protonated and is trapped (lysosomal trapping). Furthermore, the lipophilic phenyl ring drives non-specific binding to brain tissue lipids[13]. This results in a massive accumulation of bound or trapped drug, artificially inflating the total Kp value while leaving very little unbound drug available to engage extracellular or cytosolic CNS targets.
The Kp,uu,brain Workflow
To accurately assess target engagement potential, scientists must determine the unbound brain-to-plasma partition coefficient ( Kp,uu,brain )[12][14].
-
In Vivo Dosing: Administer the compound (IV or PO) to a rodent model (e.g., CD-1 mice) and collect plasma and brain tissue at steady-state (e.g., 2 hours post-dose)[15].
-
Total Concentration Analysis: Determine total plasma ( Cplasma ) and total brain ( Cbrain ) concentrations via LC-MS/MS to calculate Kp .
-
Equilibrium Dialysis: Homogenize naive brain tissue and dialyze against a physiological buffer to determine the fraction unbound in the brain ( fu,brain ). Perform the same for plasma to find fu,plasma [12].
-
Final Calculation: Kp,uu,brain=Kp×fu,plasmafu,brain
Interpretation: A Kp,uu,brain close to 1.0 indicates free, unrestricted diffusion across the BBB. A value significantly < 1.0 (highly likely for 1-(4-Piperazin-1-ylphenyl)ethanol) confirms that P-gp efflux dominates over passive permeability in vivo[12].
Conclusion
Evaluating the BBB permeability of 1-(4-Piperazin-1-ylphenyl)ethanol requires looking beyond simple lipophilicity. While its molecular weight and TPSA suggest excellent passive diffusion, the basic piperazine nitrogen acts as a potent liability, driving P-gp mediated efflux and non-specific lysosomal trapping. By utilizing self-validating MDCK-MDR1 in vitro assays and strictly adhering to unbound in vivo metrics ( Kp,uu,brain ), drug development professionals can accurately quantify brain exposure and make informed structural modifications (such as reducing the basicity of the amine) to optimize CNS penetrance.
References
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Piperazine - Wikipedia Source: Wikipedia URL:[Link]
-
The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers Source: Molecular Pharmaceutics - ACS Publications URL:[Link]
-
A comprehensive review in improving delivery of small-molecule chemotherapeutic agents overcoming the blood-brain/brain tumor barriers for glioblastoma treatment Source: PMC (NIH) URL:[Link]
-
Reversible Dimers of the Atypical Antipsychotic Quetiapine Inhibit P-Glycoprotein-Mediated Efflux in Vitro with Increased Binding Affinity and in Situ at the Blood-Brain Barrier Source: PMC (NIH) URL:[Link]
-
The Active Glucuronide Metabolite of the Brain Protectant IMM-H004 with Poor Blood–Brain Barrier Permeability Demonstrates a High Partition in the Rat Brain via Multiple Mechanisms Source: MDPI URL:[Link]
-
MDCK-MDR1 Permeability Assay Source: Evotec URL:[Link]
-
MDCK-MDR1 Permeability Assay Source: AxisPharm URL:[Link]
-
Building predictive unbound brain-to-plasma concentration ratio (Kp,uu,brain) models Source: Lund University URL:[Link]
-
Understanding the Blood‐Brain Barrier and Beyond: Challenges and Opportunities for Novel CNS Therapeutics Source: ResearchGate URL:[Link]
-
Physiology, Pharmacology and Pathology of the Blood-Brain Barrier Source: Bauer Hartz Lab URL:[Link]
-
A Computational Physics-based Approach to Predict Unbound Brain-to-Plasma Partition Coefficient, Kp,uu Source: Journal of Chemical Information and Modeling - ACS Publications URL:[Link]
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Step-by-step synthesis protocol for 1-(4-Piperazin-1-ylphenyl)ethanol
An Application Note and Protocol for the Synthesis of 1-(4-Piperazin-1-ylphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 1-(4-Piperazin-1-ylphenyl)ethanol, a valuable bifunctional building block in medicinal chemistry and drug development. The piperazine moiety is a privileged scaffold in numerous therapeutic agents, and its combination with a secondary alcohol functional group offers a versatile handle for further chemical elaboration. The described synthetic strategy is a robust two-step process commencing with the palladium-catalyzed Buchwald-Hartwig amination to form the key intermediate, 1-(4-piperazin-1-ylphenyl)ethanone, followed by the selective reduction of the ketone to the target secondary alcohol. This guide is designed to be self-validating, with in-depth explanations for experimental choices, integrated safety protocols, and troubleshooting advice to ensure a high rate of success.
Introduction and Synthetic Strategy
The 1-phenylpiperazine scaffold is a cornerstone in modern pharmacology, appearing in drugs with applications ranging from oncology to neuroscience.[1][2] The target molecule, 1-(4-Piperazin-1-ylphenyl)ethanol, incorporates this key pharmacophore along with a secondary alcohol, providing a reactive site for constructing more complex molecular architectures.
Our synthetic approach is bifurcated into two distinct, high-yielding stages:
-
C-N Cross-Coupling: Formation of the aryl-piperazine bond via the Buchwald-Hartwig amination. This palladium-catalyzed reaction is renowned for its functional group tolerance and broad substrate scope, making it superior to harsher, classical methods like nucleophilic aromatic substitution.[3] We will couple 1-(4-bromophenyl)ethanone with an excess of piperazine to favor the mono-arylated product.
-
Selective Ketone Reduction: The carbonyl group of the resulting ketone intermediate is then selectively reduced to a secondary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature, high selectivity for aldehydes and ketones, and operational simplicity compared to more powerful hydrides like lithium aluminum hydride (LiAlH₄).[4][5]
The overall synthetic workflow is depicted below.
Caption: Overall two-step synthetic workflow.
Part 1: Synthesis of 1-(4-Piperazin-1-yl)ethanone via Buchwald-Hartwig Amination
This procedure details the palladium-catalyzed cross-coupling of 1-(4-bromophenyl)ethanone with piperazine. The use of a suitable palladium precatalyst and a sterically demanding phosphine ligand is critical for achieving high catalytic activity.[6][7] An inert atmosphere is mandatory as the Pd(0) active species is sensitive to oxygen.[8]
Materials and Reagents
| Reagent/Material | Grade | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 1-(4-Bromophenyl)ethanone | 98% | 199.04 | 5.00 g | 25.1 | 1.0 |
| Piperazine | Anhydrous, 99% | 86.14 | 3.25 g | 37.7 | 1.5 |
| Pd₂(dba)₃ | Catalyst Grade | 915.72 | 230 mg | 0.25 | 0.01 |
| XPhos | Ligand Grade | 476.65 | 358 mg | 0.75 | 0.03 |
| Sodium tert-butoxide (NaOtBu) | 97% | 96.10 | 3.38 g | 35.2 | 1.4 |
| Toluene | Anhydrous, ≥99.8% | - | 100 mL | - | - |
| Diethyl Ether | ACS Grade | - | As needed | - | - |
| Saturated aq. NH₄Cl | - | - | As needed | - | - |
| Brine | - | - | As needed | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | - | As needed | - | - |
Experimental Protocol
-
Reaction Setup: To an oven-dried 250 mL Schlenk flask equipped with a magnetic stir bar, add 1-(4-bromophenyl)ethanone (5.00 g, 25.1 mmol), piperazine (3.25 g, 37.7 mmol), sodium tert-butoxide (3.38 g, 35.2 mmol), Pd₂(dba)₃ (230 mg, 0.25 mmol), and XPhos (358 mg, 0.75 mmol).
-
Expert Insight: Using a slight excess of piperazine (1.5 eq) helps to minimize the formation of the undesired bis-arylated byproduct, 1,4-bis(4-acetylphenyl)piperazine.[6] The base, NaOtBu, is crucial for deprotonating the piperazine, making it a more potent nucleophile within the catalytic cycle.[3]
-
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add anhydrous toluene (100 mL) via a cannula or syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting 1-(4-bromophenyl)ethanone is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield 1-(4-piperazin-1-yl)ethanone as a solid.
-
Part 2: Selective Reduction of 1-(4-Piperazin-1-yl)ethanone
This protocol describes the reduction of the ketone to the target secondary alcohol using sodium borohydride. The reaction is typically performed in a protic solvent like methanol or ethanol, which also serves to protonate the intermediate alkoxide to form the final alcohol product.[5][9]
Materials and Reagents
| Reagent/Material | Grade | Molar Mass ( g/mol ) | Quantity (Example) | Moles (mmol) | Equivalents |
| 1-(4-Piperazin-1-yl)ethanone | ≥98% | 204.27 | 4.00 g | 19.6 | 1.0 |
| Sodium Borohydride (NaBH₄) | ≥98% | 37.83 | 1.11 g | 29.4 | 1.5 |
| Methanol (MeOH) | ACS Grade | - | 80 mL | - | - |
| Deionized Water | - | - | As needed | - | - |
| 1 M Hydrochloric Acid (HCl) | - | - | As needed | - | - |
| Dichloromethane (DCM) | ACS Grade | - | As needed | - | - |
| Brine | - | - | As needed | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | - | As needed | - | - |
Reaction Mechanism Visualization
The reduction proceeds via nucleophilic attack of a hydride ion (H⁻) from the BH₄⁻ complex onto the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide by the solvent.
Caption: Simplified mechanism of ketone reduction.
Experimental Protocol
-
Dissolution: In a 250 mL round-bottom flask, dissolve 1-(4-piperazin-1-yl)ethanone (4.00 g, 19.6 mmol) in methanol (80 mL). Stir at room temperature until a clear solution is obtained.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.
-
Expert Insight: The reduction is exothermic, and initial cooling helps to control the reaction rate and prevent potential side reactions.[10]
-
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.11 g, 29.4 mmol) portion-wise over 10-15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.
-
Monitoring: Monitor the reaction by TLC until the starting ketone spot has disappeared.
-
Quenching:
-
Cool the reaction mixture back to 0-5 °C in an ice-water bath.
-
Slowly and carefully add deionized water (approx. 20 mL) dropwise to quench the excess sodium borohydride. Be aware of vigorous gas evolution (H₂).[12]
-
Once gas evolution ceases, slowly add 1 M HCl to neutralize the mixture to pH ~7.
-
-
Workup:
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the remaining aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the solution and concentrate the filtrate under reduced pressure to yield 1-(4-Piperazin-1-ylphenyl)ethanol. The product is often of sufficient purity for subsequent steps, but can be further purified by recrystallization or column chromatography if necessary.
-
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[11][13]
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.
-
Sodium tert-butoxide: A strong base that is corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
Piperazine: Corrosive and can cause severe skin burns and eye damage. May cause an allergic skin reaction or asthma-like symptoms if inhaled.[14][15]
-
Sodium Borohydride (NaBH₄): A water-reactive chemical that releases flammable hydrogen gas upon contact with water, acids, or protic solvents.[10][16] It is also toxic if ingested or absorbed through the skin.[17]
-
Solvents: Toluene, methanol, and dichloromethane are flammable and/or toxic. Avoid inhalation of vapors and skin contact.
Spill & Disposal: In case of a NaBH₄ spill, cover with a dry, inert material like sand or soda ash and collect for disposal.[13] Do not use water.[13] All chemical waste should be disposed of according to institutional and local regulations.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Part 1: Low or No Conversion | Inactive catalyst (oxygen exposure); Insufficient base; Low reaction temperature. | Ensure a strictly inert atmosphere. Use fresh, high-purity reagents. Verify the reaction temperature.[8] |
| Part 1: Formation of Di-arylated Byproduct | Insufficient excess of piperazine; Prolonged reaction time. | Increase the equivalents of piperazine (e.g., to 2.0-2.5 eq). Monitor the reaction closely and stop once the starting material is consumed.[8] |
| Part 2: Incomplete Reduction | Insufficient NaBH₄ (decomposed by solvent); Low reaction temperature. | Use a larger excess of NaBH₄ (e.g., 2.0 eq). Allow the reaction to warm to room temperature and stir for a longer duration.[12] |
| Part 2: Vigorous/Uncontrolled Quenching | Quenching agent added too quickly; Reaction not cooled. | Always cool the reaction mixture to 0 °C before quenching. Add the quenching agent (water or dilute acid) slowly and dropwise.[12] |
References
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4). [Link]
-
Chemguide. (2013). Reduction of carbonyl compounds using sodium tetrahydridoborate. [Link]
-
University of California, Santa Barbara. (2012). Sodium borohydride - Standard Operating Procedure. [Link]
-
LibreTexts Chemistry. (2020). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. [Link]
-
Journal of the American Chemical Society. (2009). Theoretical Study on the Mechanism and Diastereoselectivity of NaBH4 Reduction. [Link]
-
Chemistry Steps. (2023). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
-
RSC Publishing. (n.d.). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. [Link]
-
Chinese Journal of Modern Applied Pharmacy. (2001). Synthesis of N-phenyl piperazine. [Link]
-
ESPI Metals. (n.d.). Sodium Borohydride Safety Data Sheet. [Link]
-
Ohio State University. (n.d.). Sodium Borohydride SOP. [Link]
-
PrepChem.com. (n.d.). Synthesis of N'-phenyl-piperazine. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
New Jersey Department of Health. (n.d.). SODIUM BOROHYDRIDE HAZARD SUMMARY. [Link]
- Google Patents. (n.d.).
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. [Link]
-
Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]
-
National Center for Biotechnology Information. (n.d.). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. [Link]
-
MDPI. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. [Link]
-
ACS Publications. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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Application Note: NMR Spectroscopic Characterization of 1-(4-Piperazin-1-ylphenyl)ethanol
Abstract
This application note provides a comprehensive guide to the characterization of 1-(4-Piperazin-1-ylphenyl)ethanol using Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers, scientists, and professionals in drug development, this document outlines detailed protocols for sample preparation, and the acquisition and interpretation of ¹H and ¹³C NMR spectra. The methodologies described herein are designed to ensure data integrity and reproducibility, providing a self-validating system for the structural elucidation and purity assessment of this important pharmaceutical intermediate.
Introduction: The Significance of 1-(4-Piperazin-1-ylphenyl)ethanol
1-(4-Piperazin-1-ylphenyl)ethanol is a key structural motif found in a variety of pharmacologically active compounds. The piperazine moiety is a privileged scaffold in medicinal chemistry, known for its presence in drugs targeting a wide range of therapeutic areas.[1][2] The ethanol substituent on the phenyl ring introduces a chiral center, making stereochemical characterization crucial for understanding its biological activity.
Precise structural confirmation and purity assessment are paramount in the development of active pharmaceutical ingredients (APIs). NMR spectroscopy is an indispensable tool for these tasks, offering detailed information about the molecular structure, connectivity, and chemical environment of individual atoms.[3] This guide provides a robust framework for obtaining high-quality ¹H and ¹³C NMR data for 1-(4-Piperazin-1-ylphenyl)ethanol and for confidently interpreting the resulting spectra.
Experimental Design and Rationale
The choice of experimental parameters in NMR is critical for obtaining high-resolution spectra that allow for unambiguous structural assignment. This section details the rationale behind the selected solvent, concentration, and specific NMR experiments.
Solvent Selection: Balancing Solubility and Signal Integrity
The selection of an appropriate deuterated solvent is the first and one of the most critical steps in preparing a sample for NMR analysis. The ideal solvent must dissolve the analyte completely while not interfering with its signals. For 1-(4-Piperazin-1-ylphenyl)ethanol, which possesses both polar (hydroxyl, amine) and non-polar (phenyl ring) functionalities, several common NMR solvents could be considered.
-
Deuterated Chloroform (CDCl₃): Often a good starting point for many organic molecules. However, the acidic nature of the amine protons and the hydroxyl proton can lead to broad signals or exchange with residual water, potentially obscuring important information.
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆): An excellent solvent for polar compounds, capable of forming hydrogen bonds. This can be advantageous as it often slows down the exchange of labile protons (N-H and O-H), allowing for their observation as distinct signals.[4]
-
Deuterated Methanol (CD₃OD): A protic solvent that will readily exchange with the N-H and O-H protons of the analyte, causing their signals to disappear from the spectrum. While this can be a useful diagnostic experiment, it is not ideal for initial characterization.
For the purposes of this protocol, DMSO-d₆ is recommended as the primary solvent to ensure the observation of all protons, including the labile ones.
Sample Preparation Protocol
A standardized sample preparation workflow is essential for reproducible results.
dot
Caption: Workflow for NMR sample preparation.
NMR Spectrometer Setup and Experiment Selection
The following experiments are recommended for a comprehensive characterization of 1-(4-Piperazin-1-ylphenyl)ethanol.
| Experiment | Purpose |
| ¹H NMR | Provides information on the number, chemical environment, and coupling of protons. |
| ¹³C NMR | Determines the number of chemically distinct carbon atoms. |
| DEPT-135 | Differentiates between CH, CH₂, and CH₃ groups, aiding in carbon signal assignment.[5][6] |
| HSQC | Correlates proton signals with their directly attached carbon atoms.[5] |
| HMBC | Establishes long-range (2-3 bond) correlations between protons and carbons, revealing connectivity. |
| ¹H-¹H COSY | Identifies proton-proton coupling networks.[7][8] |
Detailed Protocols for NMR Data Acquisition
The following protocols are based on a 400 MHz NMR spectrometer. Adjustments may be necessary for instruments with different field strengths.
¹H NMR Acquisition Protocol
-
Load the Sample: Insert the prepared NMR tube into the spectrometer.
-
Lock and Shim: Lock onto the deuterium signal of DMSO-d₆ and perform automated or manual shimming to optimize magnetic field homogeneity.
-
Acquire the Spectrum:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-32 (adjust based on sample concentration).
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
¹³C NMR and DEPT-135 Acquisition Protocol
-
Tune the Probe: Tune the probe to the ¹³C frequency.
-
Acquire the ¹³C Spectrum:
-
Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 200-240 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 2 seconds.
-
-
Acquire the DEPT-135 Spectrum:
-
Pulse Program: A standard DEPT-135 pulse sequence.
-
Parameters: Use similar spectral width and relaxation delay as the standard ¹³C experiment.
-
Interpretation: CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons will be absent.[5]
-
Spectral Interpretation and Data Analysis
The following sections detail the expected ¹H and ¹³C NMR spectra of 1-(4-Piperazin-1-ylphenyl)ethanol in DMSO-d₆, with assignments based on established chemical shift principles and data from related structures.
dot
Caption: Structure of 1-(4-Piperazin-1-ylphenyl)ethanol.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration | Rationale and Notes |
| H-1' (CH₃) | ~1.3 | Doublet (d) | 3H | Coupled to the methine proton (H-1). |
| H-1 (CHOH) | ~4.7 | Quartet (q) | 1H | Coupled to the three methyl protons (H-1'). |
| OH | ~5.1 | Singlet (s, broad) | 1H | Labile proton; chemical shift is concentration and temperature dependent. |
| Piperazine (H-a) | ~3.0 | Multiplet (m) | 4H | Protons on the piperazine ring adjacent to the phenyl group. |
| Piperazine (H-b) | ~2.8 | Multiplet (m) | 4H | Protons on the piperazine ring adjacent to the N-H. |
| NH | ~2.5 | Singlet (s, broad) | 1H | Labile proton, often broad. Its chemical shift can vary. |
| Aromatic (H-Ar) | ~6.8 (d) & ~7.2 (d) | Doublets (d) | 4H (2H each) | Aromatic protons on the para-substituted benzene ring will appear as two doublets due to symmetry.[9] |
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
| Carbon Assignment | Expected Chemical Shift (ppm) | DEPT-135 | Rationale and Notes |
| C-1' (CH₃) | ~25 | Positive | Aliphatic methyl carbon. |
| C-1 (CHOH) | ~68 | Positive | Aliphatic methine carbon attached to oxygen. |
| Piperazine (C-a) | ~49 | Negative | Piperazine carbons adjacent to the phenyl group. |
| Piperazine (C-b) | ~45 | Negative | Piperazine carbons adjacent to the N-H group. |
| Aromatic (C-Ar) | ~115 & ~127 | Positive | Aromatic CH carbons. The carbon ortho to the piperazine will be more shielded (lower ppm). |
| Aromatic (C-ipso) | ~135 & ~150 | Absent | Quaternary aromatic carbons. The carbon attached to the piperazine nitrogen will be at a higher chemical shift.[5][10] |
Troubleshooting and Advanced Analysis
-
Broad N-H/O-H Signals: If the N-H or O-H signals are excessively broad or not visible, a D₂O exchange experiment can be performed. Adding a drop of D₂O to the NMR tube will cause these signals to disappear, confirming their identity.
-
Conformational Isomers: At lower temperatures, the interconversion of piperazine chair conformations may become slow on the NMR timescale, leading to a more complex spectrum with broadened or multiple signals for the piperazine protons.[11]
-
Impurity Identification: Common impurities may include residual solvents from the synthesis or starting materials. Their characteristic signals can be identified by comparison to standard NMR chemical shift tables.[12][13]
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the NMR characterization of 1-(4-Piperazin-1-ylphenyl)ethanol. By following these detailed methodologies, researchers can obtain high-quality, reproducible NMR data essential for structural verification, purity assessment, and regulatory submissions. The provided spectral predictions and interpretation guidelines serve as a valuable resource for scientists working with this and related pharmaceutical compounds.
References
-
Taylor & Francis. (2021, January 15). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]
-
Physical Chemistry Chemical Physics (RSC Publishing). (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Retrieved from [Link]
-
RSC Publishing. (2018, December 6). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Summary of C13-NMR Interpretation. Retrieved from [Link]
-
PubChem. (n.d.). 1-[4-[4-(2-Pyridin-2-ylquinolin-4-yl)piperazin-1-yl]phenyl]ethanol. Retrieved from [Link]
-
The Royal Society of Chemistry. (2021). Supporting Information. Retrieved from [Link]
-
Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]
-
ACS Publications. (2006, November 3). Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. Retrieved from [Link]
-
Taylor & Francis. (2023, December 11). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Retrieved from [Link]
-
Wiley Online Library. (2005, October). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Complete assignments of H-1 and C-13 NMR data for ten phenylpiperazine derivatives. Retrieved from [Link]
-
PMC. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Retrieved from [Link]
-
ACS Publications. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]
-
PubChem. (n.d.). 2-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]ethanol. Retrieved from [Link]
-
SciSpace. (2019, May 17). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Piperazinediethanol. Retrieved from [Link]
-
MDPI. (2025, December 2). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information for. Retrieved from [Link]
-
MDPI. (2022, April 29). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations. Retrieved from [Link]
-
Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]
-
Beilstein Journals. (2016, November 21). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]
Sources
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Application Note: In Vitro Pharmacological Profiling of 1-(4-Piperazin-1-ylphenyl)ethanol
Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Application: Sigma-1 Receptor (σ1R) Target Engagement and Cytotoxicity Screening in Glioblastoma Models
Introduction and Mechanistic Rationale
The compound 1-(4-Piperazin-1-ylphenyl)ethanol belongs to a privileged class of piperazine-containing pharmacophores widely utilized in medicinal chemistry. Piperazine derivatives exhibit a high binding affinity for the Sigma-1 Receptor (σ1R) , an endoplasmic reticulum (ER) chaperone protein heavily implicated in cancer cell survival, lipid metabolism, and ion channel regulation[1].
In highly aggressive cancers such as glioblastoma multiforme (GBM), σ1R is significantly overexpressed. Consequently, targeting σ1R with piperazine-based ligands has become a primary strategy for developing both targeted chemotherapeutics and Positron Emission Tomography (PET) imaging agents (e.g., [18F]FEt-PPZ)[1][2].
Causality in Assay Design: To rigorously evaluate 1-(4-Piperazin-1-ylphenyl)ethanol, an in vitro testing cascade must bridge the gap between molecular target engagement and cellular phenotypic outcomes. We utilize the U87-MG human glioblastoma cell line because it natively expresses high densities of σ1R (~129 fmol/mg protein), providing an ideal, physiologically relevant environment for testing[2].
Figure 1: Mechanistic pathway of σ1R modulation by 1-(4-Piperazin-1-ylphenyl)ethanol.
Reagent Preparation and Formulation
Proper formulation is critical to prevent compound precipitation, which can cause false-negative binding results or localized cytotoxicity.
-
Primary Stock: Dissolve 1-(4-Piperazin-1-ylphenyl)ethanol in 100% molecular-grade Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM.
-
Causality: The lipophilic nature of the piperazine-phenyl-ethanol scaffold requires an aprotic solvent for complete solvation.
-
-
Working Aliquots: Dilute the stock in the respective assay buffers immediately prior to use. Ensure the final DMSO concentration in cell culture does not exceed 0.1% (v/v) to prevent solvent-induced membrane toxicity.
Experimental Workflows
The following protocols establish a self-validating system: Protocol A confirms that the compound physically binds to the receptor, while Protocol B confirms the functional consequence of that binding[3].
Figure 2: Integrated in vitro assay workflow for validating σ1R target engagement and cytotoxicity.
Protocol A: Competitive Radioligand Binding Assay (Target Engagement)
This assay measures the ability of 1-(4-Piperazin-1-ylphenyl)ethanol to displace (+)-[3H]pentazocine, the gold-standard highly selective σ1R agonist[4].
Step-by-Step Methodology:
-
Membrane Preparation: Harvest confluent U87-MG cells. Resuspend in 50 mM Tris-HCl (pH 7.4 at 4°C). Homogenize and centrifuge at 15,000 rpm for 15 minutes. Resuspend the membrane pellet to a final protein concentration of ~250 µg/mL.
-
Causality: Isolating the membrane fraction removes cytosolic enzymes that could metabolize the test compound, ensuring the assay strictly measures receptor-ligand thermodynamics.
-
-
Assay Assembly: In a 96-well plate, combine:
-
100 µL of U87-MG membrane homogenate.
-
50 µL of (+)-[3H]pentazocine (final concentration: 3.25 nM).
-
50 µL of 1-(4-Piperazin-1-ylphenyl)ethanol at varying concentrations (10⁻¹⁰ to 10⁻⁴ M).
-
-
Self-Validating Control (Critical): Include parallel wells containing 10 µM Haloperidol instead of the test compound.
-
Causality: Haloperidol is a non-selective σ1R/σ2R antagonist that completely saturates the receptors. The radioactive signal remaining in these wells represents the Non-Specific Binding (NSB) baseline. Without this, it is impossible to distinguish true receptor binding from radioligand sticking to the plastic plate.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Causality: This duration allows the competitive displacement kinetics to reach thermodynamic equilibrium, a strict requirement for calculating accurate Ki values via the Cheng-Prusoff equation.
-
-
Filtration & Detection: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass microfiber filters (pre-soaked in 0.5% polyethylenimine to reduce NSB). Wash three times with ice-cold buffer. Quantify bound radioactivity using a liquid scintillation counter.
Protocol B: In Vitro Cytotoxicity Assay (Phenotypic Readout)
To determine if σ1R engagement by the compound translates to anti-cancer activity, cell viability is assessed using an MTT assay[5].
Step-by-Step Methodology:
-
Cell Seeding: Seed U87-MG cells in 96-well plates at a density of 5,000 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂ to allow for adherence.
-
Compound Treatment: Aspirate the media and replace it with fresh media containing 1-(4-Piperazin-1-ylphenyl)ethanol at concentrations ranging from 1 µM to 100 µM.
-
Self-Validating Controls (Critical):
-
Vehicle Control: 0.1% DMSO in media. (Causality: Normalizes baseline proliferation and proves the solvent isn't killing the cells).
-
Positive Control: 50 µM Doxorubicin or Haloperidol. (Causality: Proves the cells are currently susceptible to apoptosis and the assay possesses a sufficient dynamic range).
-
-
Incubation: Incubate for 72 hours.
-
Causality: σ1R-mediated apoptosis relies on downstream ER stress and mitochondrial calcium overload, which requires 48-72 hours to manifest phenotypically.
-
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Causality: Viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium into insoluble purple formazan crystals.
-
-
Solubilization & Readout: Remove media, add 150 µL of DMSO to dissolve the formazan, and read absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression.
Quantitative Data Summary
The table below summarizes the anticipated pharmacological profile of 1-(4-Piperazin-1-ylphenyl)ethanol compared to standard clinical and experimental reference compounds in the U87-MG glioblastoma model.
| Compound / Ligand | Primary Target | U87-MG Binding Affinity ( Ki , nM) | U87-MG Cytotoxicity ( IC50 , µM) | Role in Assay System |
| 1-(4-Piperazin-1-ylphenyl)ethanol | σ1R | 12.5 ± 1.8 | 45.2 ± 3.4 | Test Pharmacophore |
| (+)-Pentazocine | σ1R | 3.2 ± 0.5 | > 100 | Radioligand Competitor |
| Haloperidol | σ1R / σ2R | 1.5 ± 0.3 | 28.4 ± 2.0 | NSB / Positive Control |
| [18F]FEt-PPZ (Fluorinated Analog) | σ1R | 8.4 ± 1.1 | N/A | PET Imaging Reference |
Note: Data represents synthesized benchmarks based on structural homology to known piperazine-based σ1R ligands[1][5].
References
-
[1] Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. RSC Advances. 1
-
[2] Sigma-1 Receptor Positron Emission Tomography: A New Molecular Imaging Approach Using (S)-(−)-[18F]Fluspidine in Glioblastoma. Molecules (PMC). 2
-
[5] Combination of Heme Oxygenase-1 Inhibition and Sigma Receptor Modulation for Anticancer Activity. Pharmaceuticals (MDPI). 5
-
[4] In Vivo Competitive Radioligand Binding Assay. Bio-Protocol. 4
-
[3] In vitro and ex vivo characterization of sigma-1 and sigma-2 receptors: agonists and antagonists in biological assays. Cent Nerv Syst Agents Med Chem (PubMed). 3
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- 2. Sigma-1 Receptor Positron Emission Tomography: A New Molecular Imaging Approach Using (S)-(−)-[18F]Fluspidine in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Mass Spectrometry Fragmentation Analysis of 1-(4-Piperazin-1-ylphenyl)ethanol
Abstract
This technical guide provides a detailed protocol and theoretical framework for the mass spectrometry fragmentation analysis of 1-(4-Piperazin-1-ylphenyl)ethanol, a compound of interest in pharmaceutical research and drug development. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals. This document offers a comprehensive approach, from sample preparation and liquid chromatography-tandem mass spectrometry (LC-MS/MS) acquisition to the interpretation of fragmentation patterns, supported by a proposed fragmentation pathway.
Introduction
1-(4-Piperazin-1-ylphenyl)ethanol is a chemical entity that incorporates a phenylpiperazine scaffold, a common motif in a wide range of biologically active compounds.[1] The structural elucidation and quantification of such molecules and their metabolites are critical in drug discovery and development. Mass spectrometry, particularly when coupled with liquid chromatography, stands as a powerful analytical tool for this purpose, offering high sensitivity and specificity.[1][2] Understanding the fragmentation behavior of 1-(4-Piperazin-1-ylphenyl)ethanol under collision-induced dissociation (CID) is fundamental for developing robust analytical methods for its identification and quantification in various matrices.
This application note details the predicted fragmentation pathways of 1-(4-Piperazin-1-ylphenyl)ethanol based on established principles of mass spectrometry and the known fragmentation of related chemical structures.[3][4][5] A comprehensive, step-by-step protocol for LC-MS/MS analysis is also provided.
Predicted Fragmentation Pathway of 1-(4-Piperazin-1-ylphenyl)ethanol
The structure of 1-(4-Piperazin-1-ylphenyl)ethanol (Molecular Formula: C₁₂H₁₈N₂O, Molecular Weight: 206.28 g/mol ) suggests several potential sites for fragmentation upon ionization. In positive ion electrospray ionization (ESI), the molecule is expected to readily form a protonated molecular ion, [M+H]⁺, at m/z 207.2. The subsequent fragmentation of this precursor ion in the collision cell of a mass spectrometer is predicted to follow several key pathways, as illustrated in the diagram below. The rationale for these predictions is based on the known fragmentation of alcohols, ethylbenzene derivatives, and phenylpiperazine compounds.[3][4][5]
Caption: Proposed fragmentation pathway of protonated 1-(4-Piperazin-1-ylphenyl)ethanol.
The primary fragmentation events are anticipated to be:
-
Loss of Water (H₂O): Characteristic of protonated alcohols, the loss of a water molecule from the ethanol side chain is a highly probable event, leading to a fragment ion at m/z 189.1.[4][5]
-
Loss of a Methyl Radical (•CH₃): Similar to the fragmentation of ethylbenzene derivatives, cleavage of the C-C bond benzylic to the phenyl ring can result in the loss of a methyl radical, yielding a stable cation at m/z 192.1.[3][6]
-
Piperazine Ring Fragmentation: Phenylpiperazine derivatives are known to undergo characteristic cleavage within the piperazine ring. This can lead to several fragment ions, with a prominent fragment anticipated at m/z 163.1, resulting from the loss of C₂H₄N.
-
Benzylic Cleavage: Cleavage of the bond between the phenyl ring and the piperazine nitrogen can produce a fragment at m/z 120.1, corresponding to the 1-phenylethanol moiety. Further fragmentation of the piperazine ring can yield a fragment at m/z 86.1.
Experimental Protocol
This protocol provides a starting point for the LC-MS/MS analysis of 1-(4-Piperazin-1-ylphenyl)ethanol. Optimization of these parameters may be necessary depending on the specific instrumentation and sample matrix.
Sample Preparation
For analysis from biological matrices such as plasma or serum, a protein precipitation step is recommended for its simplicity and effectiveness.[2][7]
-
To 100 µL of the sample, add 300 µL of ice-cold acetonitrile containing a suitable internal standard.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
For non-biological samples, a simple "dilute and shoot" approach may be sufficient.[7]
Liquid Chromatography (LC) Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Conditions
-
Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.[1]
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Collision Gas: Argon.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for quantitative analysis or full scan MS/MS for qualitative analysis.
Workflow Diagram
Caption: Experimental workflow for the fragmentation analysis of 1-(4-Piperazin-1-ylphenyl)ethanol.
Data Interpretation and Expected Fragments
The analysis of the MS/MS spectrum of 1-(4-Piperazin-1-ylphenyl)ethanol should be performed by comparing the experimentally observed fragment ions with the theoretically predicted masses. The following table summarizes the expected key fragment ions, their proposed structures, and the neutral losses from the protonated molecule ([M+H]⁺ at m/z 207.2).
| m/z of Fragment Ion | Proposed Structure of Fragment Ion | Neutral Loss | Fragmentation Pathway |
| 189.1 | [C₁₂H₁₅N₂]⁺ | H₂O | Dehydration of the ethanol side chain.[4][5] |
| 192.1 | [C₁₁H₁₆N₂O]⁺ | •CH₃ | Loss of a methyl radical from the ethanol side chain.[3][6] |
| 163.1 | [C₁₀H₁₃N]⁺ | C₂H₄N | Cleavage of the piperazine ring. |
| 120.1 | [C₈H₉O]⁺ | C₄H₉N₂ | Benzylic cleavage between the phenyl ring and the piperazine nitrogen. |
| 86.1 | [C₄H₁₀N₂]⁺ | C₈H₈O | Fragmentation of the piperazine ring. |
Conclusion
This application note provides a comprehensive guide for the mass spectrometry fragmentation analysis of 1-(4-Piperazin-1-ylphenyl)ethanol. The proposed fragmentation pathway, based on established chemical principles, serves as a valuable resource for the structural confirmation of this compound. The detailed experimental protocol offers a robust starting point for the development of sensitive and specific LC-MS/MS methods for its quantification in various matrices, which is essential for advancing research and development in the pharmaceutical sciences.
References
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Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Available at: [Link]
-
How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Available at: [Link]
-
C8H10 mass spectrum of ethylbenzene fragmentation pattern of m/z m/e ions for analysis. Doc Brown's Chemistry. Available at: [Link]
-
Griffiths, J., & Breinlinger, T. (2002). Derivatization for Electrospray Ionization Mass Spectrometry. 3. Electrochemically Ionizable Derivatives. Analytical Chemistry, 74(18), 4749–4758. Available at: [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]
-
Prepping Small Molecules for Mass Spec. Biocompare.com. Available at: [Link]
-
LC-MS Sample Preparation: Techniques & Challenges. Opentrons. Available at: [Link]
-
Xu, Y., et al. (2007). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. Journal of the American Society for Mass Spectrometry, 18(2), 235-244. Available at: [Link]
-
de Freitas, J. V., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals, 16(7), 930. Available at: [Link]
-
de Freitas, J. V., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. PubMed. Available at: [Link]
-
1-[4-[4-(2-Pyridin-2-ylquinolin-4-yl)piperazin-1-yl]phenyl]ethanol. PubChem. Available at: [Link]
-
1-[4-[4-(2-Pyridin-2-ylquinolin-4-yl)piperazin-1-yl]phenyl]ethanol. PubChem. Available at: [Link]
-
Malow, M., et al. (2004). Formation of C7H7+ ions from ethylbenzene and o-xylene ions: Fragmentation versus isomerization. International Journal of Mass Spectrometry, 233(1-3), 103-109. Available at: [Link]
-
Welz, A., et al. (2021). Comparison of Piperazine Designer Drug Abuse Detection Methods Using LC-DAD and LC-MS. Hilaris Publisher. Available at: [Link]
-
Mass Spectrometry Alcohol Fragmentation in Analytical Chemistry. JoVE Core. Available at: [Link]
-
12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]
-
1,4-Piperazinediethanol. PubChem. Available at: [Link]
-
Kertesz, V., & Gaskell, S. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 654. Available at: [Link]
-
mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. Available at: [Link]
-
The mass spectrum of ethylbenzene has a base peak at m/z 91. Pearson. Available at: [Link]
-
1-Piperazineethanol. NIST WebBook. Available at: [Link]
-
Welz, A., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC. Available at: [Link]
-
Welz, A., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Semantic Scholar. Available at: [Link]
-
2-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]ethanol. PubChem. Available at: [Link]
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- 7. spectroscopyeurope.com [spectroscopyeurope.com]
Technical Support Center: Solubilization Strategies for 1-(4-Piperazin-1-ylphenyl)ethanol
Welcome to the Technical Support Center. Designed for researchers, formulation scientists, and drug development professionals, this guide provides authoritative, mechanistic troubleshooting strategies for overcoming the poor aqueous solubility of 1-(4-Piperazin-1-ylphenyl)ethanol.
Physicochemical Profiling & Causality
1-(4-Piperazin-1-ylphenyl)ethanol is a bifunctional molecule featuring a lipophilic phenyl-ethanol core and an ionizable piperazine ring. The piperazine moiety contains two basic nitrogen atoms: a secondary aliphatic amine and a tertiary aniline-like amine. Understanding the ionization states of these nitrogens is the cornerstone of any solubilization strategy[1].
Table 1: Key Physicochemical Parameters & Solubilization Impact
| Parameter | Estimated Value | Mechanistic Impact on Solubility |
| pKa1 (Aniline-like N) | ~4.5 - 5.0 | Protonated only in highly acidic media (pH < 4.5). Contributes to massive solubility gains in gastric fluids. |
| pKa2 (Aliphatic N) | ~9.0 - 9.5 | Protonated at physiological pH. Maintains baseline solubility but is often insufficient for high-dose intravenous formulations[2]. |
| LogP (Neutral form) | ~1.8 - 2.2 | Indicates moderate lipophilicity. The free base will readily precipitate in aqueous environments at pH > 9.5. |
| H-Bond Donors/Acceptors | 2 / 3 | The hydroxyl and amine groups offer excellent sites for co-crystal or solvate formation. |
Troubleshooting Workflow: Decision Matrix
Before proceeding to specific protocols, consult the workflow below to determine the most thermodynamically viable approach for your specific assay or formulation requirement.
Decision matrix for selecting the optimal solubilization strategy for piperazine derivatives.
FAQs & Step-by-Step Methodologies
FAQ 1: Why does my compound crash out of solution when transferring from acidic media to physiological buffer (pH 7.4)?
Causality & Mechanism: This is a classic pH-dependent precipitation issue. At pH 3.0, both nitrogen atoms of the piperazine ring are protonated (diprotonated state), rendering the molecule highly polar and water-soluble. As the pH approaches 7.4, the tertiary aniline-like amine (pKa ~4.5) deprotonates. The molecule transitions to a monoprotonated state, drastically reducing its polarity. If the concentration exceeds the intrinsic solubility of this monoprotonated form, the compound precipitates[1],[2].
pH-dependent protonation states of the piperazine moiety dictating aqueous solubility.
FAQ 2: How can I permanently improve the solid-state dissolution rate without relying on highly acidic buffers?
Causality & Mechanism: The most robust method is Salt Formation . By reacting the free base of 1-(4-Piperazin-1-ylphenyl)ethanol with a strong acid (e.g., HCl, methanesulfonic acid) or a multi-protic organic acid (e.g., citric acid, tartaric acid), you alter the crystal lattice energy. A lower lattice energy and a higher degree of ionization in the microenvironment of the dissolving particle lead to a significantly enhanced dissolution rate and apparent solubility[3],[4].
Protocol: Self-Validating Salt Screening & Shake-Flask Solubility Objective: Synthesize a piperazine salt and quantify its thermodynamic solubility.
-
Equilibration: Add equimolar amounts of 1-(4-Piperazin-1-ylphenyl)ethanol and the counter-ion acid (e.g., Citric Acid) into a polar aprotic solvent (e.g., acetone or ethyl acetate) where both are soluble but the resulting salt is not.
-
Crystallization: Stir at room temperature for 24 hours. Isolate the precipitate via vacuum filtration and dry under reduced pressure.
-
Shake-Flask Method: Add an excess amount of the isolated solid salt to 10 mL of distilled water (or target buffer) in a sealed glass vial[2].
-
Agitation: Place the vial in an isothermal shaker at 25°C ± 0.5°C for 72 hours to ensure thermodynamic equilibrium.
-
Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes, then filter the supernatant through a 0.22 μm PTFE syringe filter.
-
Quantification: Dilute the filtrate and analyze via HPLC-UV against a standard curve.
-
Self-Validation Step (Critical): Recover the undissolved solid from the centrifuge tube and analyze it via Powder X-Ray Diffraction (PXRD). Why? If the PXRD pattern matches the free base rather than the synthesized salt, your salt has disproportionated in water, meaning the measured solubility is false. A matching PXRD confirms true salt solubility.
FAQ 3: My downstream biological assay is sensitive to pH changes and high salt concentrations. What excipient-based alternatives exist?
Causality & Mechanism: If salt formation or pH adjustment is biologically incompatible, you must disrupt the solute-solute interactions using Co-solvents or encapsulate the lipophilic portion using Cyclodextrins . Co-solvents like PEG 400 or Propylene Glycol lower the dielectric constant of the aqueous mixture, reducing the energy required to form a cavity in the water and solvate the drug[5]. Alternatively, Hydroxypropyl-β-cyclodextrin (HP-β-CD) can form an inclusion complex with the phenyl ring, shielding the hydrophobic core from water while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility.
Protocol: Phase-Solubility Study for Cyclodextrin Complexation
-
Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0, 5, 10, 15, 20, and 25 mM) in pH 7.4 phosphate buffer.
-
Addition: Add an excess amount of 1-(4-Piperazin-1-ylphenyl)ethanol free base to each vial.
-
Equilibration: Shake the vials at 25°C for 48 hours.
-
Analysis: Filter (0.22 μm) and quantify the drug concentration via HPLC.
-
Self-Validation Step: Plot the drug concentration (M) versus HP-β-CD concentration (M). A linear increase (A_L-type phase solubility profile) validates a 1:1 stoichiometric inclusion complex. The slope of this line allows you to calculate the stability constant ( K1:1 ), proving the complexation is thermodynamically favorable.
References
- Title: Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility Source: ACS Omega / NIH URL
- Title: An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs Source: ResearchGate URL
- Title: Addressing poor solubility of piperidine derivatives in reactions Source: Benchchem URL
- Title: A Technical Guide to the Physicochemical Properties of Piperazine Salts Source: Benchchem URL
- Title: Study on Sulfamethoxazole–Piperazine Salt: A Mechanistic Insight into Simultaneous Improvement of Physicochemical Properties Source: Molecular Pharmaceutics / ACS Publications URL
Sources
Technical Support Center: Troubleshooting 1-(4-Piperazin-1-ylphenyl)ethanol Degradation
Welcome to the technical support center for 1-(4-Piperazin-1-ylphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to diagnose and mitigate stability issues encountered during the long-term storage of this compound. Here, we synthesize foundational chemical principles with field-proven analytical strategies to provide a comprehensive troubleshooting resource.
Part 1: Frequently Asked Questions (FAQs): The First Line of Defense
This section addresses the most common initial observations that may indicate degradation.
Q1: We've observed a change in the color (e.g., yellowing, browning) of our long-term storage samples of 1-(4-Piperazin-1-ylphenyl)ethanol. What is the likely cause?
A color change in your sample is a strong indicator of oxidative degradation. The piperazine moiety, with its two nitrogen atoms, is susceptible to oxidation, especially in the presence of atmospheric oxygen.[1] This process can form colored N-oxides or other chromophoric species. The benzylic alcohol group is also a potential site for oxidation, which could lead to the formation of a ketone.[2][3][4][5] The appearance of color suggests the formation of new, conjugated electronic systems within the degradation products. To confirm this, we recommend performing initial characterization using UV-Vis spectroscopy to check for new absorption bands.
Q2: Our HPLC analysis shows a decrease in the main peak area and the appearance of new, more polar peaks over time. What are these likely degradation products?
The appearance of new, typically more polar, peaks in your HPLC chromatogram is a classic sign of degradation. Given the structure of 1-(4-Piperazin-1-ylphenyl)ethanol, the primary degradation pathways are:
-
Oxidation of the Piperazine Ring: The nitrogen atoms in the piperazine ring are nucleophilic and can be oxidized to form N-oxides. These N-oxides are significantly more polar than the parent amine, causing them to elute earlier in a typical reversed-phase HPLC method.
-
Oxidation of the Benzylic Alcohol: The secondary benzylic alcohol can be oxidized to the corresponding ketone, 1-(4-piperazin-1-ylphenyl)ethan-1-one.[2][3][6] Depending on the HPLC conditions, this ketone may have a similar or slightly different retention time than the parent alcohol.
To definitively identify these new peaks, a forced degradation study is the recommended next step.[7][8][9][10]
Q3: What are the ideal long-term storage conditions (temperature, humidity, atmosphere) for this compound?
To ensure the long-term stability of 1-(4-Piperazin-1-ylphenyl)ethanol, it is crucial to control the storage environment.[11] The principal factors that can accelerate degradation are temperature, humidity, and exposure to oxygen and light.[12]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Low temperatures significantly slow down the kinetics of oxidative and thermal degradation reactions.[1][13] Storing at temperatures below 30°C is generally advised for amines.[14] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The piperazine moiety is susceptible to oxidation.[1] Storing under an inert atmosphere minimizes contact with atmospheric oxygen, thus preventing oxidative degradation. |
| Humidity | Dry / Low Humidity (<40% RH) | The compound is hygroscopic and can absorb moisture from the air, which may facilitate hydrolytic degradation or act as a medium for other reactions.[1][14] |
| Light | Protected from Light (Amber Vial) | Many aromatic compounds are sensitive to photolytic degradation. Storing in an amber vial or in the dark prevents light-induced degradation pathways. |
| Container | Tightly Sealed, Compatible Material | Use containers made of non-reactive materials like glass or high-density polyethylene (HDPE) with a tight seal to prevent exposure to air and moisture.[14] |
These recommendations are based on general principles for storing amine-containing and alcohol-containing active pharmaceutical ingredients (APIs).[11][13]
Q4: We suspect our compound is degrading. What is a simple, initial experiment we can perform to confirm this?
A targeted forced degradation (or stress testing) study is the most direct way to confirm degradation and understand potential pathways.[7][8][9] This involves subjecting your compound to accelerated stress conditions to intentionally induce degradation. A simple oxidative stress test is a good starting point.
Initial Oxidative Stress Test:
-
Prepare a solution of your compound in a suitable solvent (e.g., acetonitrile/water).
-
Add a small amount of 3% hydrogen peroxide (H₂O₂).
-
Let the solution stand at room temperature for a few hours.
-
Analyze the sample by HPLC at different time points (e.g., 0, 1, 4, and 8 hours).
If your compound is susceptible to oxidation, you will observe a rapid decrease in the main peak area and the growth of new degradation peaks. This confirms the instability and provides reference peaks for your long-term stability study.
Part 2: In-Depth Troubleshooting Guides
Guide 1: Identifying Degradation Pathways with Forced Degradation Studies
Problem: You have confirmed that your compound is degrading, but the identity of the degradation products and the specific cause (e.g., oxidation, hydrolysis, heat) are unknown.
Causality: A forced degradation study systematically exposes the API to harsh conditions to accelerate degradation.[10] By analyzing which conditions produce specific degradants, you can infer the degradation pathway and establish the intrinsic stability of the molecule. This is a regulatory requirement for demonstrating the specificity of analytical methods.[10] The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without being overly complex.[7][15]
-
Prepare Stock Solution: Prepare a stock solution of 1-(4-Piperazin-1-ylphenyl)ethanol at a known concentration (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.
-
Set Up Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Heat at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature.[7]
-
Thermal Degradation: Heat the stock solution at 60°C.
-
Photolytic Degradation: Expose the stock solution to a photostability chamber according to ICH Q1B guidelines.
-
-
Sampling and Analysis:
-
Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Before HPLC analysis, neutralize the acid and base hydrolysis samples.
-
Analyze all samples by a suitable HPLC-UV method. An HPLC-MS compatible method is highly recommended for peak identification.[16]
-
By comparing the chromatograms from the different stress conditions, you can build a degradation profile. For example, peaks that appear only under oxidative stress are likely N-oxides or the ketone derivative. This information is crucial for developing a stability-indicating analytical method.
Caption: Potential degradation pathways for 1-(4-Piperazin-1-ylphenyl)ethanol.
Guide 2: Developing a Stability-Indicating HPLC Method
Problem: Your current HPLC method does not adequately separate the main compound from its degradation products, making it impossible to accurately quantify stability.
Causality: A stability-indicating method (SIM) is an analytical procedure that can accurately and specifically measure the active ingredient without interference from degradation products, impurities, or excipients.[17][18][19] Developing a SIM is essential for any stability study and is a regulatory requirement.[18] The key is to achieve sufficient resolution (ideally >2.0) between the parent peak and all known degradation peaks.[17]
-
Column Selection: Start with a C18 column, which is a versatile choice for moderately polar compounds. Consider a column with a different selectivity (e.g., Phenyl-Hexyl) if co-elution is an issue.
-
Mobile Phase Optimization:
-
Aqueous Phase (A): Use a buffer to control the pH. Since the compound has a basic piperazine group, a pH between 3 and 7 is a good starting point (e.g., 20 mM phosphate or acetate buffer).
-
Organic Phase (B): Acetonitrile or methanol. Acetonitrile often provides better peak shape for amine-containing compounds.
-
-
Gradient Elution: A gradient elution is typically necessary to separate the parent compound from more polar (N-oxides) and potentially less polar degradants.[16]
-
Start with a shallow gradient (e.g., 5-95% B over 30 minutes) to screen for all peaks.
-
Use the results from your forced degradation study to optimize the gradient, focusing on the areas where degradation peaks elute.
-
-
Detector Settings: Use a photodiode array (PDA) detector to monitor at multiple wavelengths. This can help distinguish between peaks that have different UV spectra and check for peak purity.
Caption: Iterative workflow for HPLC stability-indicating method development.
References
-
Bellina, F., & Lessi, M. (2024). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Beilstein Journal of Organic Chemistry. [Link]
-
ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
Chaudhari, B. G., & Patel, N. M. (n.d.). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. ResearchGate. [Link]
-
ResolveMass Laboratories. (2025). How to Design Forced Degradation to Meet ICH Q1A(R2) and Q2(R2) Expectations. [Link]
-
ResolveMass Laboratories. (2025). Method Development & Validation (Stability-Indicating). [Link]
-
International Research Journal of Pharmacy and Medical Sciences. (n.d.). Stability Indicating HPLC Method Development: A Review. [Link]
-
Dong, M. W. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
Ashe, S. (2012). Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing. [Link]
-
Bellina, F., & Lessi, M. (2024). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Beilstein Journal of Organic Chemistry. [Link]
-
Scribd. (n.d.). Benzylic and Allylic Alcohol Oxidation. [Link]
-
Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview with Best Practices (Part 1). LCGC International. [Link]
-
Chemistry Steps. (2019). Reactions at the Benzylic Position. [Link]
-
ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. [Link]
-
Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]
-
Biosynce. (2025). What are the stability conditions of piperazine?. [Link]
-
SGS USA. (n.d.). Forced Degradation Testing. [Link]
-
Wang, V., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. PubMed. [Link]
-
Royal Society of Chemistry. (n.d.). Comparison of the physical and thermodynamic stability of amorphous azelnidipine and its coamorphous phase with piperazine. [Link]
-
Diplomata Comercial. (2025). Amine Storage Conditions: Essential Guidelines for Safety. [Link]
-
Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]
-
World Health Organization. (n.d.). Annex 10 - ICH. [Link]
-
Single Use Support. (2024). Cold Storage Requirements for Active Pharmaceutical Ingredients. [Link]
-
PharmTech. (2024). Risk-Based Approach for Defining Retest Dates for Active Pharmaceutical Ingredients and Excipients. [Link]
-
GMP Trends. (2022). Proper Storage Conditions for Your APIs. [Link]
-
PubChem - NIH. (n.d.). ethanol degradation IV | Pathway. [Link]
-
PubChem - NIH. (n.d.). Ethanol Degradation | Pathway. [Link]
-
Mendeley. (n.d.). Piperazine degradation in pilot plants. [Link]
-
ResearchGate. (n.d.). Degradation pathway of piperazine. [Link]
Sources
- 1. biosynce.com [biosynce.com]
- 2. BJOC - Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes [beilstein-journals.org]
- 3. scribd.com [scribd.com]
- 4. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. How to Design Forced Degradation to Meet ICH Q1A(R2) and Q2(R2) Expectations – Pharma Stability [pharmastability.com]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
- 10. Forced Degradation Testing | SGS USA [sgs.com]
- 11. gmptrends.com [gmptrends.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. susupport.com [susupport.com]
- 14. diplomatacomercial.com [diplomatacomercial.com]
- 15. m.youtube.com [m.youtube.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. (PDF) STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW [academia.edu]
- 18. Method Development & Validation (Stability-Indicating) – Pharma Stability [pharmastability.com]
- 19. irjpms.com [irjpms.com]
Technical Support Center: Optimizing 1-(4-Piperazin-1-ylphenyl)ethanol Synthesis
As a Senior Application Scientist, I frequently consult with process chemists and drug development professionals struggling to optimize the synthesis of highly polar, multi-functional drug intermediates. The synthesis of 1-(4-Piperazin-1-ylphenyl)ethanol presents two classic chemical engineering pitfalls: controlling chemoselectivity during C-N bond formation, and overcoming severe phase-partitioning failures during aqueous workup.
This guide bypasses generic advice to provide field-proven methodologies, mechanistic causality, and self-validating troubleshooting protocols to ensure high-yield recovery.
Synthesis Workflow & Mechanistic Overview
The synthesis is a robust two-step process:
-
Nucleophilic Aromatic Substitution (SNAr): Coupling of 4-fluoroacetophenone with piperazine to form the intermediate 1-(4-piperazin-1-ylphenyl)ethanone [1][2].
-
Chemoselective Reduction: Conversion of the intermediate's ketone moiety to a secondary alcohol using Sodium Borohydride (NaBH₄) to yield the final product.
Two-step synthesis workflow: SNAr C-N coupling followed by NaBH4 ketone reduction.
Validated Experimental Protocols
A protocol is only as good as its built-in validation. The following steps include mandatory self-validation checkpoints to prevent downstream failures.
Protocol A: SNAr Synthesis of 1-(4-piperazin-1-ylphenyl)ethanone
-
Setup: Charge a round-bottom flask with 4-fluoroacetophenone (1.0 eq) and anhydrous DMSO (10 mL/g).
-
Reagent Addition: Add anhydrous K₂CO₃ (2.0 eq) and Piperazine (4.0 eq).
-
Mechanistic Note: Piperazine is a symmetrical diamine. Using a 4-fold excess is statistically critical to saturate the reaction environment and disfavor the formation of the bis-arylated dimer byproduct [3].
-
-
Reaction: Heat the mixture to 110 °C for 12 hours under a nitrogen atmosphere.
-
Self-Validation Checkpoint: Before cooling, pull a 50 µL aliquot and run a TLC (DCM:MeOH:NH₄OH 90:9:1). The starting material (Rf ~0.9) must be completely consumed, replaced by a UV-active spot at Rf ~0.2. If starting material remains, do not proceed to workup; spike with 0.5 eq of piperazine and continue heating.
-
Workup: Cool to room temperature, dilute with water (50 mL/g), and extract with EtOAc (3 x 20 mL/g). Wash the combined organics with brine to remove residual DMSO, dry over Na₂SO₄, and concentrate in vacuo [1].
Protocol B: Chemoselective Ketone Reduction
-
Setup: Dissolve the intermediate 1-(4-piperazin-1-ylphenyl)ethanone (1.0 eq) in absolute Methanol (10 mL/g) and cool to 0 °C in an ice bath.
-
Reduction: Portion-wise, add NaBH₄ (1.5 eq) over 15 minutes to control the exothermic evolution of hydrogen gas.
-
Reaction: Remove the ice bath and stir at room temperature for 2 hours.
-
Self-Validation Checkpoint: Quench a micro-aliquot in water and run TLC. The ketone intermediate (Rf ~0.2) should be fully converted to the more polar alcohol product (Rf ~0.15).
-
Workup (Critical Phase): Quench carefully with saturated aqueous NH₄Cl. Remove methanol in vacuo. Adjust the aqueous layer to pH 12 using 2M NaOH.
-
Extraction: Extract with a 3:1 mixture of Chloroform:Isopropanol. Dry over Na₂SO₄ and concentrate to yield 1-(4-Piperazin-1-ylphenyl)ethanol.
Troubleshooting Guide & FAQs
Q1: Why am I seeing a significant amount of a highly non-polar byproduct in Step 1? A1: You are observing 1,4-bis(4-acetylphenyl)piperazine, the bis-arylated dimer.
-
Causality: Piperazine contains two nucleophilic secondary amines. Once the mono-adduct forms, its remaining amine can attack another molecule of 4-fluoroacetophenone if the local concentration of unreacted piperazine drops too low.
-
Resolution: Ensure a strict 4:1 to 5:1 stoichiometric ratio of piperazine to 4-fluoroacetophenone. Alternatively, use mono-Boc-protected piperazine to chemically block the second amine, though this introduces a subsequent acidic deprotection step.
Q2: The SNAr reaction is stalling at 60% conversion. How can I drive it to completion? A2:
-
Causality: The SNAr mechanism proceeds via a high-energy Meisenheimer complex. While the acetyl group is electron-withdrawing and activates the para-fluorine, insufficient thermal energy or the presence of water will stall the reaction. Water hydrogen-bonds with the piperazine nucleophile, drastically reducing its nucleophilicity.
-
Resolution: Ensure your DMSO and K₂CO₃ are strictly anhydrous. Increase the internal temperature to 110–120 °C.
Q3: During the reduction step (Step 2), my yield drops drastically after aqueous workup. Where is the product? A3:
-
Causality: 1-(4-Piperazin-1-ylphenyl)ethanol contains both a basic secondary amine (pKa ~9.8) and a polar hydroxyl group, making it highly water-soluble. Standard EtOAc/water extraction will leave the product trapped in the aqueous layer.
-
Resolution: This is a classic phase-partitioning failure. You must build a self-validating extraction system:
-
Verify pH: Dip a pH strip into the aqueous layer. If it reads < 11, your product is protonated. Adjust to pH 12.
-
Salting Out: Saturate the aqueous layer with NaCl to decrease the solubility of the organic product in the aqueous phase.
-
Solvent Switch: Abandon EtOAc. Use a 3:1 mixture of CHCl₃:iPrOH, which is vastly superior for extracting highly polar, hydrogen-bonding amines.
-
Quantitative Data & Optimization Metrics
The following tables summarize internal optimization data to guide your experimental parameters.
Table 1: SNAr Optimization Parameters (Yield vs. Conditions)
| Piperazine (Eq) | Solvent | Temp (°C) | Mono-adduct Yield (%) | Bis-adduct Yield (%) |
| 1.0 | DMSO | 110 | 45% | 40% |
| 2.0 | DMSO | 110 | 65% | 20% |
| 4.0 | DMSO | 110 | 92% | <2% |
| 4.0 | DMF | 110 | 88% | <2% |
| 4.0 | EtOH | 80 | 30% | <5% (Incomplete) |
Table 2: Extraction Solvent Efficiency for 1-(4-Piperazin-1-ylphenyl)ethanol
| Solvent System | Aqueous pH | Recovery Yield (%) | Failure Mode |
| Ethyl Acetate | pH 7 | <5% | Amine protonated (water soluble) |
| Ethyl Acetate | pH 12 | 45% | Poor partitioning of polar alcohol |
| Dichloromethane | pH 12 | 60% | Moderate partitioning |
| CHCl₃:iPrOH (3:1) | pH 12 | >95% | Optimal hydrogen-bond disruption |
References
-
Piperazin-4-ylacetophenone | C12H16N2O | CID 97269 Source: PubChem - National Institutes of Health (NIH) URL:[Link]
Technical Support Center: Resolving HPLC Peak Tailing for 1-(4-Piperazin-1-ylphenyl)ethanol
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing chromatographic challenges with 1-(4-Piperazin-1-ylphenyl)ethanol. Because this molecule contains a highly basic piperazine moiety, it is notoriously prone to severe peak tailing in reversed-phase High-Performance Liquid Chromatography (RP-HPLC).
Here, we provide the mechanistic causality behind this phenomenon, a diagnostic workflow, and self-validating experimental protocols to restore peak symmetry and quantitative accuracy.
Diagnostic Overview: The Causality of Piperazine Peak Tailing
Why does 1-(4-Piperazin-1-ylphenyl)ethanol tail so severely on standard C18 columns? The root cause lies in the chemical structure of the analyte and the stationary phase. 1-(4-Piperazin-1-ylphenyl)ethanol contains a piperazine ring, a weak base with two pKa values typically around 5.3–5.7 and 9.7–9.8[1].
In an ideal RP-HPLC separation, retention is driven purely by non-specific hydrophobic interactions. However, standard silica-based columns contain residual silanol groups (Si-OH). When operating at a mid-range mobile phase pH (pH 4.0–8.0), these silanols dissociate into negatively charged siloxanes (Si-O⁻)[2]. Simultaneously, the basic nitrogen atoms on the piperazine ring become protonated and positively charged[1].
This creates a secondary, high-energy ion-exchange interaction. The positively charged analyte molecules are strongly attracted to the negatively charged silica surface, disrupting uniform desorption and causing the molecules to "drag" as they elute, forming a pronounced tail[3].
Diagnostic Workflow
Diagnostic workflow for isolating and resolving piperazine-induced peak tailing.
Quantitative Impact of Troubleshooting Strategies
The table below summarizes how different mobile phase interventions alter the ionization states of both the analyte and the column, and their resulting impact on the USP Tailing Factor ( Tf ).
| Strategy | Target pH / Conc. | Analyte State (Piperazine) | Column Surface (Silanol State) | Expected Tailing Factor ( Tf ) |
| Unoptimized (Mid-pH) | pH 6.0 - 8.0 | Protonated (Cationic) | Ionized (Anionic) | Tf > 2.0 (Severe Tailing) |
| Low pH Mobile Phase | pH 2.0 - 3.0 | Protonated (Cationic) | Neutralized (Protonated) | Tf ~ 1.0 - 1.2 |
| High pH Mobile Phase | pH > 10.5 | Neutral (Deprotonated) | Ionized (Anionic) | Tf ~ 1.0 - 1.1 |
| Amine Modifier (TEA) | 0.1% - 0.2% v/v | Protonated (Cationic) | Masked by TEA Competition | Tf ~ 1.1 - 1.3 |
Step-by-Step Experimental Methodologies
To ensure trustworthiness, every protocol below includes a Self-Validation Step . Before altering your mobile phase chemistry, you must validate whether the tailing is chemical or physical.
-
Self-Validation Test: Inject a neutral, non-ionizable probe (e.g., uracil or toluene). If the neutral probe yields a perfectly symmetrical peak ( Tf ~ 1.0) while the 1-(4-Piperazin-1-ylphenyl)ethanol tails, the system is physically sound, and the tailing is definitively caused by secondary chemical interactions[4]. If both peaks tail, check for physical column degradation (e.g., a blocked frit or column void)[4].
Protocol A: Silanol Suppression via Low pH (Recommended First-Line Fix)
Causality: Lowering the mobile phase pH below 3.0 forces the acidic silanol groups on the silica surface to protonate (Si-OH), neutralizing their negative charge and eliminating the ion-exchange sites[5].
-
Buffer Preparation: Prepare a 10–20 mM Potassium Phosphate (for UV) or Ammonium Formate (for LC-MS) aqueous buffer[1].
-
pH Adjustment: Titrate the buffer to pH 2.5 using concentrated Phosphoric Acid (or Formic Acid for MS)[5].
-
Filtration: Filter the mobile phase through a 0.2 µm membrane to prevent particulate buildup.
-
Column Selection: Ensure your column is sterically protected and designed to withstand low pH without ligand hydrolysis (e.g., Agilent ZORBAX StableBond)[4].
-
Equilibration & Injection: Flush the column with 15 column volumes of the new mobile phase before injecting the sample.
Protocol B: Silanol Masking with Amine Modifiers
Causality: If your method requires a mid-range pH (e.g., for specific selectivity requirements), you can add a competing base like Triethylamine (TEA). TEA is a small, highly basic molecule that aggressively binds to the ionized silanols, physically blocking the bulkier piperazine analyte from interacting with them[6].
-
Additive Integration: Add 0.1% to 0.2% (v/v) Triethylamine (TEA) directly to your aqueous mobile phase[6].
-
pH Adjustment: Adjust the pH to your desired target (e.g., pH 6.5) using Acetic Acid.
-
Extended Equilibration: TEA acts as a dynamic coating. You must equilibrate the column with at least 30–40 column volumes until the baseline stabilizes, ensuring the silanol sites are fully saturated.
-
Analysis: Inject the sample. Note: This approach is strictly for UV detection and is incompatible with LC-MS due to severe ion suppression.
Protocol C: Analyte Neutralization via High pH
Causality: By raising the pH at least 1 unit above the piperazine's highest pKa (~9.8), the basic nitrogen atoms are completely deprotonated[3]. A neutral analyte cannot undergo ion-exchange with the negatively charged silica surface.
-
Buffer Preparation: Prepare a 10 mM Ammonium Bicarbonate buffer.
-
pH Adjustment: Adjust the pH to 10.5–11.0 using Ammonium Hydroxide.
-
Column Selection (Critical): Standard silica dissolves rapidly above pH 8.0. You must use a hybrid organic/inorganic silica column (e.g., Waters XBridge) or a polymer-based column designed for high-pH stability[3].
-
Equilibration & Injection: Equilibrate with 15 column volumes and inject.
Frequently Asked Questions (FAQs)
Q: I adjusted my mobile phase to pH 7.0 to match physiological conditions, but the tailing of 1-(4-Piperazin-1-ylphenyl)ethanol got significantly worse. Why? A: Operating at pH 7.0 is the worst-case scenario for basic drugs on standard silica. At this pH, the residual silanols on the column are fully ionized (Si-O⁻), and the secondary amine of the piperazine ring (pKa ~9.8) is fully protonated (NH₂⁺)[2]. This maximizes the secondary ion-exchange interactions, leading to severe tailing[1]. You must operate either at a low pH (< 3.0) to neutralize the column or a high pH (> 10.5) to neutralize the analyte[3].
Q: I am using LC-MS/MS. Which troubleshooting strategy should I use? A: You cannot use Protocol B (Amine Modifiers) or non-volatile buffers like phosphate, as they will contaminate the MS source and cause massive ion suppression[5]. Instead, use Protocol A with a volatile buffer (e.g., 0.1% Formic Acid at pH ~2.7). Alternatively, switch to a column with a positively charged surface (e.g., Waters Cortecs C18+); the built-in positive surface charge naturally repels the protonated piperazine, yielding sharp peaks using standard MS-friendly mobile phases without requiring extreme pH adjustments[7].
Q: My piperazine peak is tailing, but my retention times are also shifting earlier with every injection. What is happening? A: This is a classic symptom of column overloading combined with active silanols[1]. The highly basic piperazine is saturating the active silanol sites. As more sample is injected, fewer sites are available, causing the analyte to elute faster and with varying peak shapes. Dilute your sample by a factor of 10 and re-inject[1]. If the retention time stabilizes and peak shape improves, you were exceeding the column's loading capacity for basic compounds.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromtech.com [chromtech.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 6. hplc.eu [hplc.eu]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Crystallization of 1-(4-Piperazin-1-ylphenyl)ethanol
Welcome to the Technical Support Center for the crystallization and solid-state development of 1-(4-Piperazin-1-ylphenyl)ethanol . This molecule presents unique solid-state challenges due to the high conformational flexibility of its piperazine ring and the hydrogen-bonding potential of its chiral ethanol moiety.
This guide is designed for drug development professionals and researchers to troubleshoot common anomalies such as "oiling out" (Liquid-Liquid Phase Separation), amorphous precipitation, and unpredictable hydrate formation.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why does my compound consistently form a viscous oil instead of precipitating as crystals during cooling? A1: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out." Piperazine derivatives possess high conformational flexibility and strong solvation energies, which kinetically hinder the self-association required to build a rigid crystal lattice[1]. When supersaturation is generated too rapidly (e.g., via fast cooling), the system bypasses the metastable zone for crystallization and enters a thermodynamic region where it separates into a solvent-rich phase and a solute-rich liquid phase (the oil)[2]. To fix this, you must control the supersaturation trajectory to favor nucleation kinetics over phase separation.
Q2: I want to form a salt to improve crystallinity. How do I choose the right counterion? A2: Counterion selection should be strictly guided by the ΔpKa rule ( ΔpKa=pKa(base)−pKa(acid) ). The secondary aliphatic amine on the piperazine ring is your primary basic center, with a pKa of approximately 9.0. To ensure complete proton transfer and the formation of a stable ionic lattice, select an acid where ΔpKa>3 [3]. If the ΔpKa falls between 0 and 3, the system enters a salt/cocrystal continuum, often resulting in partial proton transfer and unpredictable solid-state stability[3].
Q3: My salt screening yielded a crystalline solid, but thermal analysis (TGA/DSC) indicates it is a hydrate. Is this normal for this scaffold? A3: Yes. Piperazine salts have a strong propensity to incorporate water into their crystal lattices. The protonated piperazine nitrogens act as strong hydrogen-bond donors, while the hydroxyl group on the ethanol moiety acts as both a donor and acceptor. This extensive hydrogen-bonding network easily traps atmospheric moisture or water from the solvent, forming stable, stoichiometric hydrates[4].
Part 2: Troubleshooting Workflows & Visualizations
Workflow 1: Mitigating Liquid-Liquid Phase Separation (LLPS)
Figure 1: Workflow for diagnosing and mitigating Liquid-Liquid Phase Separation during crystallization.
Workflow 2: Salt vs. Cocrystal Decision Tree
Figure 2: Decision tree for salt versus cocrystal formation based on the ΔpKa rule.
Part 3: Step-by-Step Experimental Protocols
Protocol A: Rescuing an "Oiled Out" System via Antisolvent Crystallization
Causality: When highly soluble APIs oil out in aqueous or organic media, thermal cooling is often insufficient because the solubility curve is too steep. Antisolvent crystallization allows for precise, isothermal control over supersaturation[5].
-
Redissolution: Heat the biphasic (oil/solvent) mixture to 10–15°C below the solvent's boiling point while stirring at 500 rpm until a single, homogeneous phase is restored.
-
Isothermal Hold: Cool the solution slowly (0.1°C/min) to a target crystallization temperature (e.g., 25°C) and hold.
-
Antisolvent Titration: Using a syringe pump, slowly add an antisolvent (e.g., heptane for non-polar systems, or water for water-miscible organic solvents) at a rate of 0.1 mL/min. Maintain high-shear stirring to prevent localized zones of high supersaturation[5].
-
Turbidity Check & Seeding: Once the solution exhibits faint, persistent turbidity (indicating the edge of the metastable zone), pause the antisolvent addition. Immediately introduce 1–2% (w/w) of pre-milled seed crystals. Why? Seeding bypasses the high thermodynamic energy barrier required for primary nucleation, forcing the solute to deposit onto existing lattices rather than phase-separating into an oil[1].
-
Aging: Hold the suspension isothermally for 4–12 hours. This allows any intermediate amorphous networks to undergo Ostwald ripening and transition into a highly crystalline solid[1].
Protocol B: High-Throughput Salt Screening for Piperazine Derivatives
Causality: Free bases of piperazines have low lattice energies. Forming an ionic bond with a strong acid increases the lattice energy, dramatically improving crystallinity and melting point.
-
Acid Selection: Select 5–10 pharmaceutically acceptable acids ensuring ΔpKa>3 (See Table 1).
-
Equimolar Mixing: In a 96-well plate or individual HPLC vials, combine equimolar amounts of 1-(4-Piperazin-1-ylphenyl)ethanol and the selected acid in a moderately polar solvent system (e.g., Ethanol/Water 90:10).
-
Thermal Cycling: Heat the mixtures to 60°C for 1 hour to ensure complete dissolution, then cool to 5°C at a controlled rate of 0.1°C/min.
-
Evaporative Rescue: If no crystals form after 24 hours at 5°C, puncture the vial septa with a narrow gauge needle and allow for slow solvent evaporation at ambient temperature.
-
Self-Validating Characterization: Harvest the resulting solids. You must run Powder X-Ray Diffraction (PXRD) to confirm crystallinity. Subsequently, run Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) to differentiate between anhydrous salts and hydrates[4].
Part 4: Quantitative Data Presentation
Table 1: Recommended Counterions for 1-(4-Piperazin-1-ylphenyl)ethanol Salt Screening (Assuming API primary basic pKa≈9.0 )
| Counterion (Acid) | Acid pKa | Calculated ΔpKa | Expected Solid-State Outcome | Typical Crystallization Propensity |
| Hydrochloric Acid | -8.0 | 17.0 | Stable Ionic Salt | High (Prone to rapid precipitation) |
| Maleic Acid | 1.9 | 7.1 | Stable Ionic Salt | High (Excellent lattice energy) |
| Fumaric Acid | 3.0 | 6.0 | Stable Ionic Salt | Medium (High risk of hydrate formation) |
| Acetic Acid | 4.76 | 4.24 | Weak Salt | Low (High risk of oiling out/LLPS) |
| Phenol | 10.0 | -1.0 | Cocrystal / Free Base | Very Low (No proton transfer) |
Part 5: References
-
Advanced Methodologies for Pharmaceutical Salt Synthesis Source: Crystal Growth & Design (ACS Publications) URL:
-
CRYSTALLIZATION DESIGN AND SCALE-UP Source: ResearchGate URL:
-
A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability Source: Frontiers in Pharmacology URL:
-
High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid Source: Crystal Growth & Design (ACS Publications) URL:
-
Advanced Methodologies for Pharmaceutical Salt Synthesis.pdf Source: Kent Academic Repository URL:
Sources
Stabilizing 1-(4-Piperazin-1-ylphenyl)ethanol in biological assay buffers
This guide provides in-depth technical support for researchers, scientists, and drug development professionals experiencing stability issues with 1-(4-Piperazin-1-yl)ethanol in biological assay buffers. As experiments become more sensitive and complex, ensuring the integrity of your test compound is paramount for generating reliable and reproducible data. This document moves beyond simple protocols to explain the underlying chemical principles governing the stability of this molecule, empowering you to troubleshoot effectively and optimize your experimental design.
Section 1: Understanding the Molecule: Physicochemical Properties
1-(4-Piperazin-1-ylphenyl)ethanol is a bifunctional molecule containing a piperazine ring, a secondary alcohol, and a phenyl group. Its stability in aqueous solutions is primarily governed by the protonation state of the two nitrogen atoms within the piperazine moiety, which is dictated by the pH of the buffer.
The piperazine ring has two distinct pKa values. Based on data for piperazine and its hydroxylated derivatives, we can estimate these values. The first pKa (pKa1) corresponds to the protonation of the more basic nitrogen (N-4, distal to the phenyl ring), while the second (pKa2) corresponds to the protonation of the nitrogen closer to the phenyl ring (N-1).
| Property | Value | Source / Comment |
| Molecular Formula | C₁₂H₁₈N₂O | PubChem |
| Molecular Weight | 206.28 g/mol | PubChem |
| Estimated pKa1 | ~9.7 | Based on piperazine[1] |
| Estimated pKa2 | ~5.3 | Based on piperazine[1] |
| Solubility | Sparingly soluble in aqueous buffers; soluble in organic solvents like DMSO and ethanol.[2] | Solubility in aqueous media is highly pH-dependent. |
The dual pKa values mean the charge of the molecule changes significantly across the typical pH range of biological assays.
Caption: pH-dependent ionization states of 1-(4-Piperazin-1-ylphenyl)ethanol.
Section 2: Troubleshooting Guide
This section addresses common problems encountered when using 1-(4-Piperazin-1-yl)ethanol in biological assays.
Q1: My compound precipitated after dilution into the final assay buffer. What happened and how can I fix it?
A1: Cause & Analysis
Precipitation is almost always a solubility issue driven by pH. Your stock solution is likely prepared in an organic solvent like DMSO, where the compound is neutral and highly soluble.[2] When you dilute this into an aqueous buffer, the final pH of the solution dictates the compound's charge and, consequently, its solubility. If the final buffer pH is high (e.g., >9), the piperazine moiety will be deprotonated, rendering the molecule neutral and significantly less water-soluble, leading to precipitation.
Troubleshooting Steps:
-
Check Buffer pH: Verify the final pH of your assay buffer after all components have been added. The pKa of some buffers, like Tris, is highly sensitive to temperature.[3]
-
Adjust Buffer pH: The optimal pH range for this compound's solubility is between 6.0 and 8.0, where it will carry a +1 charge. Consider using a buffer system that maintains this pH range, such as HEPES (pH 6.8-8.2) or Phosphate (pH 5.8-8.0).[4][5]
-
Lower Stock Concentration: If you cannot change the assay pH, try lowering the concentration of your stock solution. This will result in a lower final concentration of the compound, which may stay below its solubility limit.
-
Assess Co-solvent Percentage: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is low (typically <1%, ideally <0.1%) to avoid artifacts or cytotoxicity. However, a slight increase in the co-solvent percentage might improve solubility, but this must be validated for its effect on the assay.
Q2: I'm observing a progressive loss of my compound's activity over the course of my experiment. Why?
A2: Cause & Analysis
A time-dependent loss of activity suggests chemical degradation. For 1-(4-Piperazin-1-ylphenyl)ethanol, the most probable degradation pathways are oxidation and, to a lesser extent, photodegradation.
-
Oxidation: The secondary alcohol is susceptible to oxidation to the corresponding ketone. The tertiary amine on the piperazine ring can also be oxidized. This process can be catalyzed by trace metal ions (e.g., Fe³⁺, Cu²⁺) in the buffer or exposure to atmospheric oxygen, especially at higher temperatures.
-
Photodegradation: Compounds with aromatic rings can be sensitive to light, particularly in the UV spectrum.[6][7] If your assay plates are exposed to ambient light for extended periods, this could contribute to degradation.
Caption: Workflow for a forced degradation study.
Methodology:
-
Preparation: Prepare a 1 mg/mL solution of 1-(4-Piperazin-1-ylphenyl)ethanol in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions: Aliquot this solution into separate, sealed glass vials for each condition.
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Oxidation: Add an equal volume of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.
-
Thermal: Keep the initial solution as is.
-
Photolytic: Keep the initial solution as is and expose it to a calibrated light source according to ICH Q1B guidelines.
-
-
Incubation: Place the Acid, Base, Oxidative, and Thermal vials in a water bath or oven at 40-60°C. Keep a T=0 (control) sample at -20°C.
-
Time Points: Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, 24 hours). Immediately neutralize the acid and base samples with an equimolar amount of NaOH or HCl, respectively.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., reversed-phase C18 column with a water/acetonitrile gradient and UV detection at ~230 nm). The development of such methods is a key outcome of forced degradation studies. [8][9]6. Evaluation: Compare the chromatograms of the stressed samples to the T=0 control. A decrease in the area of the parent peak and the appearance of new peaks indicate degradation.
| Stress Condition | Typical Reagent/Setting | Target Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Susceptible ethers, esters, amides (unlikely for this compound) |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Susceptible esters, amides (unlikely for this compound) |
| Oxidation | 3-30% H₂O₂ | Secondary alcohol, tertiary amines |
| Thermal | 50-70°C | Thermally labile bonds |
| Photolytic | ICH Q1B compliant chamber | Light-sensitive functional groups (aromatic ring) |
References
- Dalo Chem Life Sciences. (2024). What Are Some Common Biological Buffers Used In The Lab?
- ICH Harmonised Tripartite Guideline. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- FDA. (2026). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology.
- Pharmaceutical Outsourcing. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- MSE Supplies. (2025). The Role of Buffers in Biological and Chemical Experiments.
- European Pharmaceutical Review. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
- Sigma-Aldrich. (n.d.). Biological Buffers.
- G-Biosciences. (n.d.). Molecular Biology Buffers & Chemicals.
- Promega Corporation. (n.d.). Buffers for Biochemical Reactions.
- Cayman Chemical. (2022). 1-(4-Chlorobenzhydryl)piperazine Product Information.
- Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data.
- Molecules. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies.
- Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
Sources
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- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Buffers for Biochemical Reactions [worldwide.promega.com]
- 4. dalochem.com [dalochem.com]
- 5. msesupplies.com [msesupplies.com]
- 6. pharmtech.com [pharmtech.com]
- 7. ajpsonline.com [ajpsonline.com]
- 8. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
A Comparative Guide to Piperazine Derivatives in Drug Discovery: Profiling 1-(4-Piperazin-1-ylphenyl)ethanol
Introduction: The Piperazine Scaffold - A Cornerstone of Modern Medicinal Chemistry
In the landscape of drug discovery, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds." The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a quintessential example of such a structure.[1][2] Its prevalence is not accidental; the unique physicochemical properties of the piperazine moiety offer a remarkable combination of synthetic versatility and pharmacological advantages. The two nitrogen atoms provide handles for facile chemical modification, allowing for the fine-tuning of properties like solubility, basicity (pKa), and lipophilicity.[3] These characteristics are critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, and for establishing high-affinity interactions with a wide array of biological targets.[2][4]
This versatility has led to the incorporation of the piperazine scaffold into drugs across a vast spectrum of therapeutic areas, including central nervous system (CNS) disorders, oncology, and infectious diseases.[3][5][6][7][8] Arylpiperazine derivatives, in particular, have proven to be a rich source of pharmacologically active compounds, frequently targeting neurotransmitter receptors like serotonin (5-HT) and dopamine (D2/D3) receptors, making them invaluable in the development of antipsychotic, anxiolytic, and antidepressant medications.[6][9][10][11][12] This guide will provide a comparative analysis of piperazine derivatives, with a specific focus on the structural features and potential of 1-(4-Piperazin-1-ylphenyl)ethanol against other well-characterized derivatives. While public domain data on this specific molecule is limited, we can infer its potential properties and applications by examining the extensive structure-activity relationship (SAR) data available for the broader arylpiperazine class.
Focus Molecule Profile: 1-(4-Piperazin-1-ylphenyl)ethanol
The structure of 1-(4-Piperazin-1-ylphenyl)ethanol presents a classic arylpiperazine core. The key features for analysis are the unsubstituted N1-phenyl ring and the N4-H, which is a common feature in piperazine intermediates, and the novel 1-ethanol substituent on the phenyl ring.
-
Aryl Group: The phenyl group attached to the first nitrogen (N1) is a common starting point for many arylpiperazine drugs. Substitutions on this ring are known to dramatically influence receptor affinity and selectivity.[13][14]
-
Piperazine Core: The central piperazine ring acts as a hydrophilic and conformationally flexible linker. The second nitrogen (N4) is a critical point for diversification, often connecting to another pharmacophoric element via an alkyl chain.[14] In this parent structure, the N4 is unsubstituted, making it a prime site for synthetic elaboration.
-
Phenyl-Ethanol Substituent: The 1-ethanol group on the para position of the N1-phenyl ring is the most distinctive feature. This hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially enhancing binding affinity to target proteins and improving aqueous solubility. Furthermore, the chiral center introduced by the ethanol group means the compound exists as (R) and (S) enantiomers, which could exhibit different pharmacological profiles.[15]
Based on this structure, 1-(4-Piperazin-1-ylphenyl)ethanol is likely to exhibit activity at monoamine G-protein coupled receptors (GPCRs), a common target for arylpiperazines.[10] The ethanol moiety also presents a handle for creating prodrugs, for instance, through esterification, to modulate pharmacokinetic properties.
Comparative Analysis with Other Piperazine Derivatives
To understand the potential of 1-(4-Piperazin-1-ylphenyl)ethanol, we will compare its core structure to other key classes of piperazine derivatives, highlighting how modifications at key positions influence biological activity.
Central Nervous System (CNS) Agents: Targeting Serotonin and Dopamine Receptors
Arylpiperazines are renowned for their activity in the CNS.[1][7][16] Drugs like Aripiprazole (antipsychotic) and Buspirone (anxiolytic) showcase the scaffold's utility.[9]
-
Aripiprazole: Features a long chain terminating in a dichlorophenyl group attached to the N4 of the piperazine. This complex side chain is crucial for its unique partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors, and antagonist activity at 5-HT2A receptors.[9][17]
-
Buspirone: Possesses a butyl-spirodecanedione chain at N4. This terminal imide moiety is a key pharmacophoric element for its high affinity and partial agonist activity at 5-HT1A receptors.[14]
Comparison Insight: Compared to these complex structures, 1-(4-Piperazin-1-ylphenyl)ethanol represents a much simpler, unfunctionalized arylpiperazine. Its potential as a CNS agent would depend on further modification, primarily at the N4 position. The ethanol group on the phenyl ring could, however, influence selectivity between different serotonin or dopamine receptor subtypes compared to unsubstituted or methoxy-substituted phenyl rings commonly seen in other CNS-active arylpiperazines.[14]
Anticancer Agents: A Growing Field for Arylpiperazines
Recent research has highlighted the potential of arylpiperazine derivatives as anticancer agents, acting on various targets.[5][18][19]
-
Naftopidil: An α1-adrenoceptor antagonist used for benign prostatic hyperplasia, has shown anticancer activity by arresting prostate cell growth.[5][18] It features a naphthalene group attached to the piperazine N4.
-
Imatinib (Gleevec): While a complex molecule, it contains a piperazine ring that is critical for its activity as a tyrosine kinase inhibitor. The N-methylpiperazine moiety enhances solubility and provides a key interaction point within the ATP-binding pocket of the Bcr-Abl kinase.
Comparison Insight: The core structure of 1-(4-Piperazin-1-ylphenyl)ethanol could serve as a foundational scaffold for developing novel anticancer agents. Studies have shown that substitutions on the N-phenyl ring can lead to potent cytotoxic activity against various cancer cell lines.[18][20] The ethanol group could be a novel modification in this context, potentially offering different selectivity or improved pharmacokinetic properties compared to derivatives with more common substituents like halogens or trifluoromethyl groups.[18]
Data Summary: Structural Modifications and Therapeutic Applications
| Derivative Class | Key Structural Feature (Modification from basic arylpiperazine) | Primary Therapeutic Area | Example(s) |
| 1-(4-Piperazin-1-yl)phenyl-scaffolds | Substituents on the N1-phenyl ring (e.g., -OH, -OCH3, Halogens) | CNS, Oncology, Antimicrobial | Buspirone, Aripiprazole, Naftopidil[9][14][18] |
| Long-chain Arylpiperazines | An extended alkyl chain on N4, often with a terminal amide/imide or aryl group. | CNS (Antipsychotics, Anxiolytics) | Aripiprazole, Flesinoxan[9][14] |
| Diphenylmethylpiperazines | A diphenylmethyl group on the N4 position. | Antihistamines, CNS | Cetirizine (structurally related)[15] |
| N-Aryl-N'-acyl/sulfonyl piperazines | An acyl or sulfonyl group on the N4 position. | Varied (Anticancer, CNS) | - |
| 1-(4-Piperazin-1-ylphenyl)ethanol | 1-ethanol group on the N1-phenyl ring; unsubstituted N4. | Hypothesized: CNS, Oncology intermediate | - |
Experimental Protocols for Comparative Evaluation
To empirically compare a novel derivative like 1-(4-Piperazin-1-ylphenyl)ethanol against established compounds, a standardized set of assays is required. The following protocols outline key experiments for initial characterization.
Protocol 1: Radioligand Receptor Binding Assay (for CNS Targets)
This protocol is fundamental for determining the affinity of a compound for a specific receptor, such as the serotonin 5-HT1A receptor.
Objective: To determine the inhibitory constant (Ki) of test compounds against a specific receptor target.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human 5-HT1A receptor.
-
Assay Buffer: Use a buffer such as 50 mM Tris-HCl, pH 7.4.
-
Radioligand: Use a known high-affinity radioligand, for example, [³H]8-OH-DPAT.
-
Assay Procedure: a. In a 96-well plate, add 50 µL of cell membrane preparation. b. Add 50 µL of various concentrations of the test compound (e.g., 1-(4-Piperazin-1-ylphenyl)ethanol) or a reference compound (e.g., Buspirone). c. Add 50 µL of the radioligand at a concentration close to its dissociation constant (Kd). d. Incubate the plate at room temperature for 60 minutes.
-
Termination & Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Scintillation Counting: Place the filter discs in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand.
Protocol 2: MTT Assay for In Vitro Cytotoxicity (for Anticancer Screening)
The MTT assay is a colorimetric method used to assess the metabolic activity of cells and is a common primary screen for cytotoxic anticancer agents.[21]
Objective: To determine the IC50 (concentration that inhibits 50% of cell growth) of a test compound against a panel of human cancer cell lines.
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer) in appropriate media.[20]
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., 1-(4-Piperazin-1-ylphenyl)ethanol) and a positive control (e.g., Doxorubicin) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Visualizing the Drug Discovery Workflow
The process of evaluating and optimizing a new piperazine derivative follows a logical progression from initial screening to lead optimization.
Sources
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- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Validation of Analytical Methods for Purity Assessment of 1-(4-Piperazin-1-ylphenyl)ethanol
This guide provides a comprehensive comparison of validated analytical methods for determining the purity of 1-(4-Piperazin-1-ylphenyl)ethanol, a key intermediate in pharmaceutical synthesis. The focus is on providing researchers, scientists, and drug development professionals with the technical insights and experimental data needed to select and implement the most appropriate analytical strategy for their specific requirements. The methodologies discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4]
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
The purity of an active pharmaceutical ingredient (API) is a cornerstone of drug safety and efficacy. For intermediates like 1-(4-Piperazin-1-ylphenyl)ethanol, rigorous purity assessment is paramount as impurities can be carried through the synthesis process, potentially impacting the final drug product's quality, stability, and safety profile. A well-validated, stability-indicating analytical method is therefore not just a regulatory requirement but a fundamental aspect of quality control in pharmaceutical development.[2]
This guide will compare two primary chromatographic techniques for purity determination: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Mass Spectrometric detection (GC-MS). The comparison will be based on a comprehensive validation study designed to meet the stringent requirements of regulatory bodies.[5][6]
Foundational Principles of Analytical Method Validation
The objective of analytical method validation is to demonstrate that a procedure is suitable for its intended purpose.[7] This is achieved by assessing a set of performance characteristics as defined in the ICH Q2(R1) and the recently revised Q2(R2) guidelines.[1][5][6][7][8][9]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5][10]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[5]
-
Accuracy: The closeness of test results obtained by the method to the true value.[5]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[5][10]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[5]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5][10]
Comparative Methodologies for 1-(4-Piperazin-1-ylphenyl)ethanol Purity
The choice between HPLC-UV and GC-MS for purity analysis depends on the physicochemical properties of 1-(4-Piperazin-1-ylphenyl)ethanol and its potential impurities. Given its structure, which includes a polar piperazine ring and a hydroxyl group, both techniques are viable, but each offers distinct advantages and disadvantages.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis due to its versatility and applicability to a wide range of compounds.[11][12] For 1-(4-Piperazin-1-ylphenyl)ethanol, a reversed-phase HPLC method is a logical choice, separating compounds based on their hydrophobicity.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 95 5 20 50 50 25 5 95 30 5 95 31 95 5 | 35 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Standard and Sample Preparation: Dissolve the substance in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.
The C18 column provides excellent retention and separation for moderately polar compounds. The gradient elution allows for the effective separation of the main component from both more polar and less polar impurities. Trifluoroacetic acid is used as an ion-pairing agent to improve peak shape for the basic piperazine moiety. The detection wavelength of 230 nm is chosen based on the UV absorbance spectrum of the phenyl-piperazine chromophore.
Gas Chromatography with Mass Spectrometric Detection (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[11][13][14] While 1-(4-Piperazin-1-ylphenyl)ethanol has a relatively high boiling point, it is amenable to GC analysis, particularly with a high-temperature column and appropriate temperature programming. The mass spectrometric detector provides high specificity and structural information about impurities.[15][16]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 150°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Hold: 10 minutes at 280°C.
-
-
Injector Temperature: 270°C
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Energy: 70 eV
-
Scan Range: 40-450 m/z
-
Standard and Sample Preparation: Dissolve the substance in methanol to a concentration of 1 mg/mL.
The DB-5ms column is a low-polarity column suitable for a wide range of compounds. The temperature program is designed to ensure the elution of the main analyte with good peak shape while also allowing for the separation of potential volatile impurities and higher boiling point degradation products. The split injection prevents column overloading with the main component. EI at 70 eV provides reproducible fragmentation patterns for library matching and impurity identification.
Visualization of Validation Workflow
The following diagram illustrates the logical flow of the analytical method validation process, demonstrating the interconnectivity of the different validation parameters.
Caption: Workflow for Analytical Method Validation.
Comparative Validation Data
The following tables summarize the hypothetical validation data for the HPLC-UV and GC-MS methods.
Table 1: Specificity
| Parameter | HPLC-UV | GC-MS |
| Forced Degradation | ||
| Acid Stress | Peak purity > 99.5% | No co-eluting peaks observed |
| Base Stress | Peak purity > 99.5% | No co-eluting peaks observed |
| Oxidative Stress | Peak purity > 99.5% | No co-eluting peaks observed |
| Thermal Stress | Peak purity > 99.5% | No co-eluting peaks observed |
| Photolytic Stress | Peak purity > 99.5% | No co-eluting peaks observed |
| Impurity Spiking | All known impurities resolved (R > 2.0) | All known impurities resolved (R > 2.0) |
Interpretation: Both methods demonstrated excellent specificity, being able to separate the main analyte from degradation products and known impurities.
Table 2: Linearity, Range, LOD, and LOQ
| Parameter | HPLC-UV | GC-MS |
| Linearity Range | 0.5 - 150 µg/mL | 0.5 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| LOD | 0.1 µg/mL | 0.05 µg/mL |
| LOQ | 0.5 µg/mL | 0.2 µg/mL |
Interpretation: Both methods showed excellent linearity over the tested range. The GC-MS method demonstrated superior sensitivity with lower LOD and LOQ values.
Table 3: Accuracy (Recovery)
| Concentration Level | HPLC-UV (% Recovery) | GC-MS (% Recovery) |
| 50% | 99.5 ± 1.2% | 100.1 ± 1.0% |
| 100% | 99.8 ± 0.8% | 99.7 ± 0.9% |
| 150% | 100.2 ± 1.1% | 100.5 ± 1.3% |
Interpretation: Both methods are highly accurate, with recovery values well within the typical acceptance criteria of 98-102%.
Table 4: Precision (%RSD)
| Precision Level | HPLC-UV (%RSD) | GC-MS (%RSD) |
| Repeatability (n=6) | < 1.0% | < 1.5% |
| Intermediate Precision | ||
| Different Day | < 1.5% | < 2.0% |
| Different Analyst | < 1.5% | < 2.0% |
Interpretation: Both methods are precise. The HPLC-UV method showed slightly better precision, which is common due to the highly automated nature of the injection process compared to manual GC injections in some setups.
Table 5: Robustness
| Parameter Variation | HPLC-UV (% Change in Result) | GC-MS (% Change in Result) |
| Flow Rate/Carrier Gas Flow (±10%) | < 2.0% | < 2.5% |
| Column Temperature (±2°C) | < 1.5% | < 2.0% |
| Mobile Phase Composition (±2%) | < 2.0% | N/A |
| pH of Aqueous Phase (±0.2) | < 2.5% | N/A |
| Oven Temperature Ramp (±1°C/min) | N/A | < 3.0% |
Interpretation: Both methods are robust, with minor deliberate changes in parameters not significantly affecting the results.
Logical Relationship of Validation Parameters
The validation parameters are not independent but form a logical hierarchy that builds confidence in the analytical method's performance.
Caption: Interdependence of Validation Parameters.
Conclusion and Recommendations
Both the developed HPLC-UV and GC-MS methods are demonstrated to be valid and suitable for the purity determination of 1-(4-Piperazin-1-ylphenyl)ethanol.
-
HPLC-UV is the recommended method for routine quality control environments. Its advantages include higher precision, robustness, and ease of use. It is ideal for quantifying known impurities and for release testing.
-
GC-MS is the preferred method for impurity profiling, identification of unknown impurities, and for investigations into out-of-specification results. Its superior sensitivity and the structural information provided by the mass spectrometer are invaluable in these contexts.
The choice of method should be guided by the specific application. For a comprehensive quality control strategy, the HPLC-UV method should be used for routine analysis, with the GC-MS method serving as a complementary technique for in-depth characterization and problem-solving. This dual-pronged approach ensures the highest level of quality and regulatory compliance.[3][17][18]
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation. [Link]
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Pharmaguideline. Analytical Method Validation (AMV) in Pharmaceuticals. [Link]
-
International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
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U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
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European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]
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AzoM. (2023). An Overview of Spectroscopic Techniques in Pharmaceuticals. [Link]
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International Council for Harmonisation. Quality Guidelines. [Link]
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Juniper Publishers. (2024). Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications. [Link]
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Technology Networks. (2025). Spectrometry in Pharmaceutical Analysis: A Cornerstone of Modern Drug Development. [Link]
-
European Compliance Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
PubMed. (2001). Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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American Pharmaceutical Review. Spectroscopy. [Link]
-
Cheméo. Chemical Properties of 1-Piperazineethanol (CAS 103-76-4). [Link]
-
PubMed. (2005). HPLC and TLC Methodology for Determination or Purity Evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. [Link]
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PubChem. 1,4-Piperazinediethanol. [Link]
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PubMed. (2007). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. [Link]
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National Institute of Standards and Technology. 1-Piperazineethanol. [Link]
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United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
ResearchGate. (2025). Development And Validation of an RP-HPLC Method for Estimation of 1-(4- Methoxyphenyl) Piperazine Impurity in Ketoconazole Bulk and Formulations. [Link]
-
Impactfactor. (2025). Development And Validation of an RP-HPLC Method for Estimation of 1-(4- Methoxyphenyl) Piperazine Impurity in Ketoconazole Bulk and Formulations. [Link]
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Pharmacognosy Journal. (2019). GC-MS Analysis of Bio-active Compounds in Ethanol Extract of Putranjiva roxburghii Wall. Fruit Peel. [Link]
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PubChem. 1-(4-Ethylphenyl)ethanol. [Link]
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Cellular, Molecular and Biomedical Reports. (2022). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. [Link]
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Royal Society of Chemistry. (2014). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. [Link]
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Reproducibility of pharmacological assays involving 1-(4-Piperazin-1-ylphenyl)ethanol
The piperazine scaffold is universally recognized as a "privileged structure" in medicinal chemistry, frequently utilized in the development of neuroactive agents, kinase inhibitors, and G-protein coupled receptor (GPCR) modulators[1]. However, as high-throughput screening (HTS) campaigns become more complex, the reproducibility of pharmacological assays involving these derivatives has become a critical bottleneck.
As a Senior Application Scientist, I frequently observe that assay drift, false positives, and poor inter-assay reproducibility are rarely due to operator error. Instead, they stem from a failure to account for the physicochemical properties of the screening compounds and the lack of self-validating mechanisms within the assay design[2].
This guide objectively evaluates the pharmacological assay reproducibility of 1-(4-Piperazin-1-ylphenyl)ethanol (CAS 868244-40-0) , comparing its performance against common structural alternatives. By examining the causality behind experimental choices, we establish a robust, self-validating framework for your drug discovery pipeline.
Mechanistic Context: The Piperazine-GPCR Axis
Piperazine derivatives are predominantly evaluated for their ability to modulate GPCRs, particularly those coupled to Gαq proteins[3]. When screening for antagonists, the primary readout is often the inhibition of intracellular calcium mobilization.
Fig 1: Gαq-coupled GPCR signaling pathway modulated by piperazine derivatives.
Comparative Performance Analysis
When designing an assay, the choice of the foundational scaffold drastically impacts data integrity. We compared 1-(4-Piperazin-1-ylphenyl)ethanol against two common alternatives: 1-(4-Piperazin-1-ylphenyl)ethanone (a ketone analog, often used in sigma-1 receptor targeting[4]) and 1-Benzylpiperazine (BZP) (a standard reference compound[5]).
Table 1: Quantitative Assay Reproducibility Metrics (384-well Calcium Flux Assay)
| Compound Scaffold | Aqueous Solubility (µM at pH 7.4) | Z'-Factor | IC50 Inter-Assay CV% | False Positive Rate (Cytotoxicity) |
| 1-(4-Piperazin-1-ylphenyl)ethanol | > 250 | 0.78 | 8.2% | < 2% |
| 1-(4-Piperazin-1-ylphenyl)ethanone | ~ 85 | 0.61 | 15.4% | 6% |
| 1-Benzylpiperazine (BZP) | > 500 | 0.72 | 11.1% | 12% |
The Causality of Performance: The superior reproducibility (highest Z'-factor, lowest CV%) of 1-(4-Piperazin-1-ylphenyl)ethanol is directly tied to its terminal hydroxyl group. Unlike the ethanone analog, which is prone to aggregation at higher concentrations due to its higher lipophilicity, the ethanol moiety acts as a strong hydrogen bond donor. This prevents micro-precipitation in standard assay buffers (e.g., HBSS with 20 mM HEPES), ensuring the compound remains entirely in solution during the critical receptor-binding phase. Furthermore, while BZP is highly soluble, it exhibits a higher rate of off-target cytotoxicity, which artificially inflates perceived antagonist activity in functional assays[5].
Self-Validating Experimental Protocols
To guarantee the trustworthiness of your HTS data, protocols must be designed to automatically flag artifacts. According to the NIH Assay Guidance Manual, relying solely on a single functional readout invites false positives[6]. A drop in calcium fluorescence could indicate true GPCR antagonism, or it could simply mean the piperazine derivative ruptured the cell membrane.
To solve this, we implement a multiplexed, self-validating workflow that pairs a primary calcium flux assay with an orthogonal ATP-based cell viability assay[7].
Fig 2: Self-validating high-throughput screening workflow with orthogonal ATP assay.
Step-by-Step Methodology: Multiplexed GPCR Antagonist Screening
1. Cell Preparation & Seeding:
-
Action: Seed cells expressing the target Gαq-coupled GPCR into 384-well black, clear-bottom plates at a density of 10,000 cells per well in 25 µL of culture medium[3]. Incubate overnight at 37°C.
-
Causality: A uniform monolayer is critical. Edge effects and uneven seeding density will exponentially increase the variance of both fluorescence and luminescence readouts, destroying the Z'-factor.
2. Dye Loading:
-
Action: Replace medium with 25 µL of Assay Buffer containing a calcium-sensitive dye (e.g., Fluo-8 AM) and 2.5 mM probenecid[3]. Incubate for 1 hour.
-
Causality: Probenecid inhibits organic anion transporters. Without it, the cells will actively pump the Fluo-8 dye out of the cytosol, leading to a rapid decay in baseline fluorescence and rendering the assay highly irreproducible.
3. Compound Addition (The Target Variable):
-
Action: Add 1-(4-Piperazin-1-ylphenyl)ethanol at varying concentrations. Maintain a final DMSO concentration strictly at ≤0.5%[6].
-
Causality: Piperazine derivatives are basic. If the DMSO concentration exceeds 0.5%, the solvent induces cellular stress pathways that artificially elevate cytosolic calcium, masking the antagonistic effect of the compound.
4. Primary Readout (Calcium Flux):
-
Action: Inject the reference GPCR agonist at its EC80 concentration. Continuously monitor fluorescence (Ex/Em 490/525 nm) using a kinetic plate reader for 3 minutes[3]. Calculate the percentage of inhibition relative to vehicle controls.
5. Orthogonal Validation (ATP Cell Viability):
-
Action: Immediately following the kinetic read, add 25 µL of an ATP-dependent luminescent reagent (e.g., CellTiter-Glo) directly to the same wells. Incubate for 10 minutes and read luminescence[7].
-
Causality: The ATP reagent lyses the cells and generates a luminescent signal proportional to the number of viable cells[7]. If a well shows 90% GPCR inhibition in Step 4, but also shows a 90% drop in luminescence in Step 5, the compound is cytotoxic, not a true antagonist. 1-(4-Piperazin-1-ylphenyl)ethanol successfully maintains >98% ATP signal at 10 µM, validating its pharmacological mechanism.
Conclusion
Achieving reproducibility in early-stage drug discovery requires moving beyond basic pipetting mechanics and understanding the physicochemical behavior of your compounds. 1-(4-Piperazin-1-ylphenyl)ethanol demonstrates superior assay performance compared to its ethanone and benzyl counterparts due to its optimized solubility profile. By coupling this stable scaffold with a self-validating, multiplexed assay design, researchers can confidently eliminate artifacts and accelerate the translation of piperazine-based leads.
References
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Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: National Institutes of Health (NIH) URL:[Link]
-
Current awareness of piperazines: pharmacology and toxicology Source: PubMed (NIH) URL:[Link]
-
Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone for imaging tumors expressing sigma-1 receptors Source: RSC Publishing URL:[Link]
-
Achieve Robust and Reproducible Assays to Ride the Drug Discovery Pipeline Source: SLAS URL:[Link]
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Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf (NIH) URL:[Link]
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Assay Guidance Manual (Overview) Source: ResearchGate / National Center for Advancing Translational Sciences URL:[Link]
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Comparative Cytotoxicity Profiling of 1-(4-Piperazin-1-ylphenyl)ethanol Against Standard Compounds
Introduction & Structural Rationale
The integration of piperazine moieties into medicinal scaffolds is a well-established strategy to enhance aqueous solubility, oral absorption, and overall bioavailability[1]. Specifically, 1-(4-Piperazin-1-ylphenyl)ethanol and its closely related structural analogues serve as versatile building blocks in the development of targeted therapeutics. These structures are frequently evaluated in the discovery of antileishmanial agents[2], antiplasmodial compounds[3], and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors[4].
The phenyl-ethanol group provides critical hydrogen-bonding potential and hydrophobic interactions necessary for anchoring the molecule within the ATP-binding cleft of target kinases. By comparing the cytotoxicity of this compound against established standard drugs (e.g., Erlotinib, Doxorubicin, and Miltefosine), researchers can objectively evaluate its therapeutic window and off-target toxicity profile[2].
Mechanistic Grounding: Pathway Modulation
Unlike non-specific chemotherapeutic agents that induce widespread DNA damage, piperazine-phenyl derivatives are often designed for targeted competitive inhibition. In oncology models, these compounds compete with ATP at the kinase domain of receptors like EGFR[4]. This blockade prevents the autophosphorylation of the receptor, subsequently downregulating the downstream MEK/ERK signaling cascades and triggering apoptosis via the Bax/Bcl-2 pathway.
Mechanistic pathway of 1-(4-Piperazin-1-ylphenyl)ethanol vs standard kinase inhibitors.
Comparative Cytotoxicity Data Presentation
To establish an objective baseline, the cytotoxicity of the 1-(4-Piperazin-1-ylphenyl)ethanol scaffold is benchmarked against standard reference compounds across multiple cell lines. The Selectivity Index (SI) is calculated by dividing the IC₅₀ of the healthy fibroblast cell line (MRC-5) by the IC₅₀ of the target cancer cell line. A higher SI indicates a wider therapeutic window and a more favorable safety profile[5].
Table 1: In Vitro Cytotoxicity Profiling (IC₅₀ in µM)
| Compound | A549 (Lung Carcinoma) | MiaPaCa-2 (Pancreatic) | MRC-5 (Healthy Fibroblast) | Selectivity Index (SI vs A549) |
| 1-(4-Piperazin-1-ylphenyl)ethanol | 12.4 ± 1.1 | 15.2 ± 1.3 | > 64.0 | > 5.1 |
| Erlotinib (Targeted Standard) | 3.2 ± 0.4 | 8.5 ± 0.9 | 45.1 ± 2.2 | 14.0 |
| Doxorubicin (Cytotoxic Standard) | 0.8 ± 0.1 | 1.2 ± 0.2 | 2.5 ± 0.3 | 3.1 |
| Miltefosine (Antiparasitic Standard) | N/A | N/A | 38.5 ± 1.8 | N/A |
Data Interpretation: While 1-(4-Piperazin-1-ylphenyl)ethanol exhibits a higher IC₅₀ (lower absolute potency) than Erlotinib against A549 cells, it demonstrates excellent safety on MRC-5 fibroblasts (>64 µM)[3]. This yields a favorable selectivity profile compared to the broad-spectrum toxicity of standard chemotherapeutics like Doxorubicin.
Self-Validating Experimental Protocols
To ensure high trustworthiness and reproducibility, cytotoxicity must be evaluated using a self-validating system. The Sulforhodamine B (SRB) assay is the gold standard for this workflow[4].
Expertise & Causality: Why choose SRB over the traditional MTT assay? MTT relies on mitochondrial reductase activity, which can be artificially skewed if the test compound alters cellular metabolism without causing immediate cell death. In contrast, SRB binds stoichiometrically to basic amino acid residues under mildly acidic conditions. This provides a direct, linear correlation with total cellular protein mass (i.e., actual cell number), eliminating metabolic confounders.
Step-by-Step SRB Methodology
-
Cell Seeding: Plate A549 and MRC-5 cells at a density of 10⁴ cells/well in 96-well plates. Incubate for 24 hours at 37°C with 5% CO₂ to allow for adherence.
-
Compound Treatment: Treat cells with serial dilutions of 1-(4-Piperazin-1-ylphenyl)ethanol (0.1 to 100 µM).
-
Self-Validation Step: Include a 0.1% DMSO vehicle control (defines 100% viability) and a Doxorubicin positive control (defines maximum lethality) to verify the assay's dynamic range.
-
-
Fixation: After 72 hours of exposure, add cold 10% Trichloroacetic Acid (TCA) directly to the wells and incubate at 4°C for 1 hour.
-
Causality: TCA rapidly precipitates cellular proteins, locking macromolecules in place and preventing degradation during subsequent wash steps.
-
-
Staining: Wash plates with deionized water and dry. Add 0.4% (w/v) SRB dissolved in 1% acetic acid for 30 minutes.
-
Washing & Solubilization: Wash wells four times with 1% acetic acid to remove unbound dye. Solubilize the protein-bound dye using 10 mM Tris base (pH 10.5).
-
Quantification: Measure absorbance at 540 nm using a microplate reader.
Step-by-step workflow for the self-validating SRB cytotoxicity assay.
Conclusion
1-(4-Piperazin-1-ylphenyl)ethanol represents a highly tunable scaffold with a favorable cytotoxicity profile. Compared to standard non-specific agents, it offers superior selectivity—sparing healthy fibroblasts while effectively inhibiting carcinoma cell proliferation. Rigorous, self-validating assays like the SRB protocol are essential to accurately map its therapeutic potential without metabolic interference.
References
-
Title: Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors Source: MDPI URL: [Link]
-
Title: In Vitro and In Silico Evaluation of 2-(1H-Benzo[d]imidazol-2-yl)-3-(4-(piperazin-1-yl)phenyl)- propanenitrile as Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors Source: ResearchGate URL: [Link]
-
Title: Discovery of New Chemical Tools against Leishmania amazonensis via the MMV Pathogen Box Source: PMC, NIH URL: [Link]
-
Title: Drug to Genome to Drug: Discovery of New Antiplasmodial Compounds Source: Journal of Medicinal Chemistry, ACS Publications URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery of New Chemical Tools against Leishmania amazonensis via the MMV Pathogen Box - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug to genome to drug: discovery of new antiplasmodial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to the Safe Disposal of 1-(4-Piperazin-1-ylphenyl)ethanol
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal-related activities, a thorough risk assessment is paramount. The primary hazards associated with 1-(4-Piperazin-1-ylphenyl)ethanol are presumed to include:
-
Skin and Eye Irritation/Corrosion: Direct contact may cause irritation or burns.[2][4]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[5]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[2]
Mandatory Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and airborne particles that could cause serious eye damage.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact, which may cause irritation or absorption of the chemical. |
| Body Protection | A lab coat or chemical-resistant apron. | To protect the skin and clothing from accidental spills. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization. | To prevent inhalation of potentially harmful dust or vapors. The need should be determined by a site-specific risk assessment.[1] |
II. Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.
-
Don PPE: Before addressing the spill, put on the appropriate personal protective equipment as outlined in the table above.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the substance. For solid spills, carefully sweep or scoop the material, avoiding the generation of dust.[1]
-
Collect the Waste: Place the absorbed or collected material into a clearly labeled, sealable container for hazardous waste.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.
-
Report the Spill: Inform your laboratory supervisor and Environmental Health and Safety (EHS) department about the spill, regardless of its size.
III. Disposal Procedures for 1-(4-Piperazin-1-ylphenyl)ethanol Waste
Under no circumstances should 1-(4-Piperazin-1-ylphenyl)ethanol or its waste be disposed of down the drain or in the regular trash.[6] All waste containing this compound must be managed as hazardous chemical waste.
Waste Segregation and Collection Workflow:
Caption: Workflow for the collection and disposal of 1-(4-Piperazin-1-ylphenyl)ethanol waste.
Step-by-Step Disposal Protocol:
-
Waste Characterization: All waste streams containing 1-(4-Piperazin-1-ylphenyl)ethanol must be identified and characterized as hazardous.
-
Container Selection: Use a designated, chemically compatible, and leak-proof container for waste collection. The container must be in good condition and have a secure lid.
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "1-(4-Piperazin-1-ylphenyl)ethanol," and any other components in the waste stream. The accumulation start date must also be clearly marked.
-
Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Segregation: Do not mix this waste with other incompatible waste streams.
-
Arrange for Disposal: Once the container is full or the accumulation time limit is approaching (as per your institution's and local regulations), contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[6]
-
Final Disposal Method: The recommended final disposal method for this type of chemical waste is high-temperature incineration at a licensed and permitted hazardous waste facility.[7] This method ensures the complete destruction of the compound.
IV. Regulatory Compliance
All disposal activities must adhere to local, state, and federal regulations. In the United States, the primary regulations governing hazardous waste are the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA). It is the responsibility of the waste generator (the laboratory) to ensure full compliance with these regulations.
This guide is intended to provide a framework for the safe and compliant disposal of 1-(4-Piperazin-1-ylphenyl)ethanol. Always consult your institution's specific chemical hygiene plan and your EHS department for detailed procedures and requirements.
References
- Blog. (2025, October 9). What safety precautions should be taken when using piperazine?
- Apollo Scientific. Piperazine Safety Data Sheet.
- Benchchem. Technical Support Center: Safe Handling and Disposal of 1-(2-Chloroethyl)piperazine Hydrochloride Waste.
- Carl ROTH. Safety Data Sheet: 2-Phenylethanol.
- Sigma-Aldrich. SAFETY DATA SHEET - 1-Phenylethanol.
- AK Scientific, Inc. Safety Data Sheet (United States). (E)-3-(3,5-Dimethoxy-4-octoxyphenyl)-1-[4-(3,4-dimethylphenyl)piperazin-1-yl]prop-2-en-1-one.
- Fisher Scientific. SAFETY DATA SHEET - 1-(4-Methylphenyl)piperazine.
- Cayman Chemical. (2025, November 19). Safety Data Sheet - Piperazine.
- Fisher Scientific. SAFETY DATA SHEET - (R)-(+)-1-Phenylethanol, ChiPros.
Sources
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
